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  • Product: (R)-Dolaphenine
  • CAS: 144774-97-0

Core Science & Biosynthesis

Foundational

(R)-Dolaphenine: Structural Elucidation, Stereochemistry, and Its Role in the Evolution of Auristatins

Executive Summary Dolastatin 10, an extraordinarily potent antimitotic pentapeptide initially isolated from the Indian Ocean sea hare Dolabella auricularia, has served as a foundational scaffold for modern targeted oncol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dolastatin 10, an extraordinarily potent antimitotic pentapeptide initially isolated from the Indian Ocean sea hare Dolabella auricularia, has served as a foundational scaffold for modern targeted oncology[1]. The molecule derives its sub-nanomolar cytotoxicity from a unique sequence of amino acids, terminating at the C-terminus with a peculiar primary amine known as (S)-dolaphenine (Doe)[1].

While the natural product relies on the (S)-enantiomer, the synthesis and pharmacological evaluation of its unnatural diastereomer—(R)-dolaphenine —triggered a paradigm shift in structure-activity relationship (SAR) studies. The discovery that the inversion of the C-terminal stereocenter retained potent tubulin-binding affinity directly catalyzed the development of simplified auristatin payloads (e.g., MMAE, MMAF) currently utilized in FDA-approved antibody-drug conjugates (ADCs)[2][3]. This whitepaper provides an in-depth technical analysis of the structure, stereochemical synthesis, and analytical resolution of (R)-dolaphenine.

Structural Architecture and Stereochemistry

(R)-Dolaphenine is a non-proteinogenic, descarboxythiazole primary amine. Its structural identity is defined by the replacement of the carboxylic acid moiety of D-phenylalanine with a 1,3-thiazole ring.

  • Chemical Identity: (1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine[4].

  • Molecular Formula: C₁₁H₁₂N₂S[4].

  • Stereocenter Analysis (C1): The absolute configuration at the C1 alpha-carbon is dictated by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents rank as follows:

    • Amino group (–NH₂)

    • 2-Thiazolyl group (bound via carbon to N and S)

    • Benzyl group (–CH₂C₆H₅)

    • Hydrogen atom (–H)

In the (R)-configuration, with the lowest priority hydrogen atom oriented away from the viewer, the sequence from priority 1 to 3 traces a clockwise direction. This spatial arrangement is the direct synthetic derivative of D-phenylalanine, standing in contrast to the natural (S)-dolaphenine derived from L-phenylalanine[5].

The Pharmacological Paradigm Shift: (6R)-Isodolastatin 10

During the total synthesis of Dolastatin 10, researchers synthesized a chiral isomer known as (6R)-isodolastatin 10 , wherein the natural (S)-Doe unit was replaced by the unnatural (R)-Doe[6].

Causality of Retained Cytotoxicity

Standard peptide SAR dictates that stereochemical inversion at a terminal residue severely disrupts target protein binding. However, in vitro evaluations revealed that (6R)-isodolastatin 10 did not show any significant difference in its human cancer cell line activity when compared to natural Dolastatin 10[7][8].

This anomaly is explained by the structural dynamics of the vinca alkaloid binding domain on tubulin[2]. The binding pocket accommodating the C-terminus is highly flexible and primarily driven by hydrophobic interactions with the benzyl side chain, rather than strict spatial recognition of the thiazole ring's orientation. This critical finding proved that the complex 2-thiazolyl unit could be replaced with simpler amides (such as phenethylamine derivatives), directly leading to the design of highly successful auristatin payloads[3].

MOA ADC ADC Internalization & Lysosomal Cleavage Payload Release of Payload (e.g., Isodolastatin/Auristatin) ADC->Payload Protease Activation Tubulin Tubulin Binding (Vinca Domain) Payload->Tubulin High Affinity Interaction Arrest G2/M Phase Arrest & Apoptosis Tubulin->Arrest Microtubule Disruption

Mechanism of action for Dolastatin/Auristatin payloads following ADC internalization.

Quantitative Data Summary

The structural tolerance of the tubulin binding pocket is summarized in the comparative data below:

PropertyNatural Dolastatin 10(6R)-Isodolastatin 10
C-Terminal Configuration (S)-Dolaphenine(R)-Dolaphenine
Stereocenter Origin L-PhenylalanineD-Phenylalanine
Tubulin Binding Site Vinca Domain[2]Vinca Domain
In Vitro Cytotoxicity Sub-nanomolar (IC₅₀)[1]Sub-nanomolar (IC₅₀)[7]
HPLC Resolution Requires Phosphate Buffer[6]Requires Phosphate Buffer[6]

Stereoretentive Synthesis Protocol for (R)-Dolaphenine

Historically, the synthesis of dolaphenine relied on the conversion of phenylalanine to a thiazolidine intermediate, followed by dehydrogenation using manganese dioxide (MnO₂). However, this oxidative step was highly erratic, frequently resulting in partial to complete racemization of the C1 chiral center[5].

To ensure absolute stereochemical integrity, modern protocols utilize a thio-Ugi reaction followed by a stereoretentive palladium-catalyzed reduction[9].

Step-by-Step Methodology: Endothiodipeptide Route

This protocol acts as a self-validating system by avoiding harsh oxidants, ensuring the ee% of the starting D-phenylalanine is preserved through to the final product.

  • Endothiodipeptide Assembly:

    • Procedure: React N-Boc-D-phenylalanine with an isocyanoacetate and a thioacid.

    • Causality: The multi-component thio-Ugi reaction constructs the necessary thioamide backbone under mild conditions, strictly preserving the (R)-alpha-stereocenter of the D-phenylalanine derivative[9].

  • Saponification and Cyclodehydration:

    • Procedure: Treat the resulting endothiodipeptide with LiOH in THF/H₂O to yield the free carboxylic acid. Subsequently, react the acid with trifluoromethanesulfonic anhydride (Tf₂O) at 0 °C in dichloromethane.

    • Causality: Tf₂O triggers rapid cyclodehydration to form a thiazolyl triflate intermediate. Bypassing the thiazolidine state entirely eliminates the risk of base- or radical-induced racemization[9].

  • Palladium-Catalyzed Reduction:

    • Procedure: Subject the thiazolyl triflate to Pd(OAc)₂, triphenylphosphine, and formic acid in DMF at 60 °C.

    • Causality: Formic acid acts as a mild, controlled hydride source. The palladium catalyst selectively reduces the triflate, yielding the fully aromatized 1,3-thiazole ring while maintaining >93% enantiomeric excess (ee)[9].

  • Validation Check: Perform chiral HPLC on the purified Boc-(R)-Dolaphenine. The absence of the (S)-enantiomer peak validates the stereoretentive nature of the Pd-catalyzed step.

R_Doe_Synthesis A D-Phenylalanine Derivative B Endothiodipeptide Intermediate A->B Thio-Ugi Reaction (Isocyanoacetate + Thioacid) C Thiazolyl Triflate Formation B->C 1. LiOH Saponification 2. Tf2O Cyclodehydration (0 °C) D Boc-(R)-Dolaphenine (>93% ee) C->D Pd(OAc)2, Formic Acid Stereoretentive Reduction

Workflow for stereoretentive synthesis of Boc-(R)-Dolaphenine via thio-Ugi reaction.

Analytical Resolution of Diastereomers

During the total synthesis of dolastatin analogues, assessing the diastereomeric purity of the final pentapeptide is a critical quality control step. Early analytical attempts using standard reversed-phase HPLC (C18 column with 1% acetic acid in acetonitrile/water) failed to resolve authentic Dolastatin 10 from its unnatural (6R)-isodolastatin 10 counterpart[6].

Causality: The high degree of rotational freedom and structural flexibility within the pentapeptide backbone allows the molecule to adopt multiple transient conformations in solution. These dynamic shifts mask the subtle stereochemical differences at the C-terminus during standard chromatographic separation.

Self-Validating Analytical System: To overcome this, researchers developed a specialized buffered mobile-phase system utilizing 50 mmol dm⁻³ KH₂PO₄ in a 3:1 methanol-water mixture[6]. The addition of the phosphate buffer stabilized the peptide conformers, providing well-defined, baseline-resolved peaks for both the (S)-Doe and (R)-Doe containing peptides. This method serves as the gold standard for validating the stereochemical integrity of synthesized dolastatin derivatives[6].

References

  • Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC (NIH). 1

  • Novel Marine-derived Anticancer Agents: A Phase I Clinical, Pharmacological, and Pharmacodynamic Study of Dolastatin 10 - AACR Journals. 2

  • (R)-Dolaphenine | C11H12N2S | CID 10375649 - PubChem (NIH). 4

  • US5635483A - Tumor inhibiting tetrapeptide bearing modified phenethyl amides - Google Patents. 3

  • EP0600745A1 - The elucidation and synthesis of antineoplastic... - Google Patents.8

  • Structure of N,N-dimethylvalyl-valyl-dolaisoleuine tert-butyl ester - RSC Publishing. 6

  • A Straightforward Approach to Protected (S)-Dolaphenine (Doe), the Unusual Amino Acid Component of Dolastatin 10 - Thieme Connect. 9

  • A Straightforward Approach to Protected (S)-Dolaphenine (Doe)... - ResearchGate. 5

Sources

Exploratory

Fundamental mechanism of action of dolaphenine-containing compounds

An In-Depth Technical Guide to the Fundamental Mechanism of Action of Dolaphenine-Containing Compounds Executive Summary As a Senior Application Scientist, I approach the evaluation of dolaphenine-containing compounds no...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Fundamental Mechanism of Action of Dolaphenine-Containing Compounds

Executive Summary

As a Senior Application Scientist, I approach the evaluation of dolaphenine-containing compounds not merely as a structural chemistry exercise, but as a dynamic system of target engagement, structural biology, and cellular consequence. Originating from marine cyanobacteria and initially isolated from the sea hare Dolabella auricularia, dolastatin 10 and its synthetic derivatives (auristatins) have revolutionized targeted oncology[1]. At the core of their extraordinary sub-nanomolar potency is dolaphenine (Doe) , a unique C-terminal amino acid derivative. This guide deconstructs the structural significance, fundamental mechanism of action (MOA), and the rigorous experimental frameworks required to validate the efficacy of dolaphenine-derived payloads in modern drug development, particularly within Antibody-Drug Conjugates (ADCs).

Structural Anatomy: The Role of the Dolaphenine Residue

Dolastatin 10 is a highly potent linear pentapeptide composed of four unique, non-proteinogenic amino acids—dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—terminating in the primary amine dolaphenine (Doe) [2][3].

The dolaphenine unit is a highly unusual C-terminal extension derived from phenylalanine, distinguished by the presence of a 2-thiazolyl group[1]. This specific structural motif is critical for the molecule's spatial conformation and its subsequent interaction with tubulin. Structure-Activity Relationship (SAR) studies have demonstrated that while modifications to the N-terminus often result in a loss of activity, the C-terminal dolaphenine unit offers a vital "handle" for synthetic modification[4][5]. For instance, replacing the dolaphenine unit with a phenethylamine yields Auristatin PE (TZT-1027), which retains the profound tubulin-inhibiting properties of the parent compound[5][6]. This structural plasticity at the Doe position laid the groundwork for the development of Monomethyl Auristatin E (MMAE) and F (MMAF), the premier payloads used in FDA-approved ADCs today[2][7].

Fundamental Mechanism of Action: Tubulin Dynamics and Mitotic Arrest

The cytotoxicity of dolaphenine-containing compounds is driven by their ability to catastrophically disrupt the microtubule network, which is essential for intracellular trafficking and cell division[8].

Target Engagement at the Vinca Domain

Dolastatin 10 and its derivatives bind powerfully to the "peptide site" located near the vinca alkaloid binding domain on the tubulin heterodimer (comprising α- and β-subunits)[2][8]. Mechanistic studies reveal that this interaction is non-competitive with vinca alkaloids like vinblastine, indicating a distinct but adjacent binding pocket[3][9].

Upon binding, the dolaphenine-containing compound induces several critical biochemical blockades:

  • Inhibition of Nucleotide Exchange: It prevents the exchange of GTP, which is necessary for the dynamic instability of microtubules[3][9].

  • Prevention of Cross-linking: It inhibits the formation of the βs​ cross-link[3].

  • Colchicine Stabilization: It uniquely stabilizes the colchicine binding activity of tubulin[3].

Cellular Consequence: G2/M Arrest and Apoptosis

By inhibiting tubulin polymerization (with an IC50 in the low micromolar range for cell-free tubulin, translating to sub-nanomolar cellular cytotoxicity), the mitotic spindle fails to form[4][10]. Cells attempting to divide are subsequently trapped in metaphase. This prolonged G2/M cell cycle arrest triggers downstream apoptotic cascades, leading to immunogenic cell death[2][10].

MOA A 1. ADC Internalization & Lysosomal Cleavage B 2. Release of Dolaphenine- Derived Payload (e.g., MMAE) A->B C 3. Binding to Tubulin (Vinca Alkaloid Domain) B->C D 4. Inhibition of Nucleotide Exchange & Polymerization C->D E 5. Disruption of Mitotic Spindle D->E F 6. G2/M Phase Cell Cycle Arrest E->F G 7. Apoptosis & Immunogenic Cell Death F->G

Mechanism of action from ADC payload release to tubulin-mediated apoptosis.

Quantitative Data: Comparative Potency Profiles

To contextualize the efficacy of these compounds, we must look at their quantitative performance metrics. The table below summarizes the transition from the natural product (Dolastatin 10) to its clinically relevant synthetic derivatives.

CompoundStructural Modification (vs. Dolastatin 10)Primary TargetCellular Cytotoxicity (IC50)Clinical Application / Status
Dolastatin 10 Native pentapeptide containing Dolaphenine (Doe)Tubulin (Vinca domain)~0.03 nM (L1210 cells)[6]Discontinued (Narrow therapeutic index)[8]
Auristatin PE Doe replaced by phenethylamineTubulin (Vinca domain)Comparable to Dolastatin 10[5]Preclinical / Early Clinical[4][5]
MMAE (Vedotin) Synthetic Doe-derivative (Auristatin)Tubulin (Vinca domain)Sub-nanomolar[2]FDA-Approved ADC Payload (e.g., Adcetris, Polivy)[2][7]
MMAF (Mafodotin) Charged C-terminal phenylalanine derivativeTubulin (Vinca domain)Sub-nanomolar[2]FDA-Approved ADC Payload (e.g., Blenrep)[7]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility in drug development, protocols must be designed as self-validating systems. As an application scientist, I rely on the following two core assays to validate the mechanism of action of novel dolaphenine derivatives.

Protocol A: Cell-Free Tubulin Polymerization Kinetic Assay

Causality Rationale: Cellular assays cannot distinguish between poor target engagement and poor cellular permeability/efflux. A cell-free assay isolates the biochemical interaction, proving that the compound directly inhibits tubulin polymerization[4].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: Prepare serial dilutions of the dolaphenine-derivative in DMSO. Add 5 µL of each concentration to a pre-warmed (37°C) 96-well half-area UV-transparent plate. Control: Use 5 µL of DMSO as a vehicle control, and Vinblastine as a positive control.

  • Reaction Initiation: Rapidly add 45 µL of the cold tubulin/GTP mixture to the wells using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Polymerization is observed as an increase in OD340. Calculate the Vmax​ of the linear growth phase. A potent dolaphenine compound will show a dose-dependent flattening of the curve compared to the vehicle control.

ProtocolA P1 Prepare Tubulin in PEM + GTP (Ice) P2 Plate Compound Serial Dilutions P1->P2 P3 Initiate Reaction (Add Tubulin to Plate) P2->P3 P4 Kinetic Read OD340 (37°C for 60 min) P3->P4 P5 Calculate Vmax & Determine IC50 P4->P5

Workflow for validating direct tubulin polymerization inhibition.

Protocol B: Flow Cytometric Analysis of Cell Cycle Arrest

Causality Rationale: Once direct tubulin inhibition is proven, we must validate the functional cellular consequence. Because dolaphenine compounds inhibit the mitotic spindle, treated cells will replicate their DNA (passing S phase) but fail to divide, accumulating exclusively in the G2/M phase[10].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., MDA-MB-231) at 1×105 cells/well in a 6-well plate. Incubate overnight. Treat with the dolaphenine-derivative at , , and 10× the established IC50​ for 24 hours.

  • Harvest and Fixation: Trypsinize cells, wash twice with cold PBS, and resuspend in 300 µL of cold PBS. Slowly add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A). Causality Note: RNase is critical because PI binds all double-stranded nucleic acids; removing RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer using a 488 nm or 532 nm laser. Analyze the DNA histogram. A successful dolaphenine payload will show a massive depletion of the G1 peak (2N DNA) and a corresponding spike in the G2/M peak (4N DNA) relative to the untreated control[10].

References

  • Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives. j-stage.[Link]

  • Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity. PubMed.[Link]

  • Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity. Arizona State University.[Link]

  • Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. PMC.[Link]

  • Immunoconjugates as an Efficient Platform for Drug Delivery: A Resurgence of Natural Products in Targeted Antitumor Therapy. MDPI.[Link]

  • Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization. ACS Medicinal Chemistry Letters.[Link]

  • Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs. Journal of Natural Products.[Link]

  • Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. PubMed.[Link]

  • A Straightforward Approach to Protected (S)-Dolaphenine (Doe), the Unusual Amino Acid Component of Dolastatin 10. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Chiral Resolution and Purity Analysis of Dolaphenine Enantiomers

Prepared by: Gemini, Senior Application Scientist Abstract Dolaphenine (Doe) is a non-proteinogenic amino acid that serves as the C-terminal residue of Dolastatin 10, a highly potent antimitotic agent.[1] The precise ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Dolaphenine (Doe) is a non-proteinogenic amino acid that serves as the C-terminal residue of Dolastatin 10, a highly potent antimitotic agent.[1] The precise stereochemistry of dolaphenine and the other unique amino acids within the pentapeptide is paramount to its biological activity, specifically its ability to inhibit tubulin polymerization.[2] Consequently, the ability to resolve and accurately quantify the enantiomers of dolaphenine and its synthetic precursors is a critical requirement in the research, development, and quality control of Dolastatin 10 analogues and related antibody-drug conjugates (ADCs). This guide provides in-depth application notes and detailed protocols for the primary chromatographic methods used for the chiral analysis of dolaphenine enantiomers: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Additionally, a foundational protocol for diastereomeric salt crystallization is presented as a viable method for preparative-scale resolution.

Introduction: The Stereochemical Imperative of Dolaphenine

Dolaphenine is a structurally unique analogue of phenylalanine, distinguished by a C-terminal thiazole group.[1] It is a constituent of Dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia, which has become a blueprint for a new generation of synthetic payloads for ADCs due to its extraordinary cytotoxicity against a wide range of cancer cell lines.[1]

The biological activity of Dolastatin 10 is intrinsically linked to its three-dimensional structure, which is dictated by the absolute configuration of its nine stereocenters. The (S)-configuration of the dolaphenine residue is essential for its potent interaction with tubulin, which leads to cell cycle arrest and apoptosis.[2] The presence of the incorrect enantiomer can lead to a dramatic loss of potency or altered pharmacological profiles.

In practice, chiral building blocks like dolaphenine are most commonly produced via enantioselective synthesis to yield the desired stereoisomer directly.[3] Therefore, the primary focus of chiral methods in this context is the rigorous analysis of enantiomeric purity. The following protocols are designed for this analytical purpose, with an additional method for preparative resolution.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

Chiral HPLC remains a cornerstone technique for the enantioselective analysis of pharmaceutical compounds due to its robustness, versatility, and high resolving power.[4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality of Experimental Choices

The selection of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is a strategic starting point, as these phases have demonstrated broad enantiorecognition capabilities for a wide variety of compounds, including N-protected amino acid derivatives.[5] The mobile phase, typically a mixture of a non-polar alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol), allows for the fine-tuning of retention and selectivity. The addition of a small amount of an acidic or basic additive is often crucial; for an amine-containing molecule like dolaphenine, a basic additive like diethylamine (DEA) can improve peak shape by minimizing undesirable ionic interactions with residual silanols on the silica support.

Experimental Protocol: Chiral HPLC Analysis of Dolaphenine

This protocol is adapted from established methods for the chiral separation of complex N-protected amino acid derivatives.[5]

  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

    • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

    • Equilibration: Equilibrate the column with the initial mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample and Mobile Phase Preparation:

    • Sample Preparation: Accurately weigh and dissolve ~1 mg of the dolaphenine sample in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

    • Mobile Phase Screening: Prepare the following mobile phases:

      • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) (85:15, v/v) + 0.1% Diethylamine (DEA)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 260 nm (based on the thiazole chromophore)

    • Injection Volume: 10 µL

  • Analysis and Data Interpretation:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should appear as distinct peaks. For a racemic mixture, the peak areas should be approximately equal.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100, where Area1 is the area of the major enantiomer peak.

Data Presentation: Expected HPLC Results
Parameter(S)-Dolaphenine(R)-Dolaphenine
Retention Time (t_R) ~8.5 min~10.2 min
Resolution (R_s) \multicolumn{2}{c
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) > 5000> 5000
Note: These are hypothetical but representative data based on the separation of similar compounds. Actual values will depend on the specific system and conditions.
Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_validate Validation Prep Prepare Sample & Mobile Phases Col_Screen Select CSPs (e.g., Amylose, Cellulose) Prep->Col_Screen MP_Screen Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) Col_Screen->MP_Screen Test Each Column Optimize Optimize Separation MP_Screen->Optimize Separation Achieved? Mod_Ratio Adjust Modifier % Optimize->Mod_Ratio Temp Vary Temperature Optimize->Temp Flow Adjust Flow Rate Optimize->Flow Validate Method Validation (Robustness, LoD, LoQ) Optimize->Validate

Caption: A typical workflow for developing a chiral HPLC method.

Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and reduced organic solvent consumption compared to HPLC.[5] It utilizes supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster analysis times and higher efficiency.

Causality of Experimental Choices

The principles of stationary phase selection in SFC are similar to normal-phase HPLC. Polysaccharide-based CSPs are highly effective.[5] An organic modifier (co-solvent), typically an alcohol like methanol or ethanol, is added to the supercritical CO₂ to modulate analyte retention and selectivity. The speed of SFC makes it ideal for high-throughput screening of multiple columns and mobile phase conditions to quickly identify a suitable separation method.

Experimental Protocol: Chiral SFC Analysis of Dolaphenine
  • System Preparation:

    • SFC System: An analytical SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, and a back-pressure regulator (BPR).

    • Chiral Column: Chiralpak® AS-H (150 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

    • Equilibration: Equilibrate the column with the initial mobile phase composition until pressure and temperature are stable.

  • Sample and Mobile Phase Preparation:

    • Sample Preparation: Dissolve ~1 mg of the dolaphenine sample in 1 mL of the co-solvent (e.g., methanol).

    • Mobile Phase:

      • Phase A: Supercritical CO₂

      • Phase B (Co-solvent): Methanol + 0.1% Diethylamine (DEA)

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Co-solvent Percentage: Isocratic elution with 15% Co-solvent B.

    • Column Temperature: 35 °C

    • Back Pressure: 150 bar

    • Detection: UV at 260 nm

  • Analysis and Data Interpretation:

    • Inject the sample and record the chromatogram.

    • Due to the higher efficiency of SFC, analysis times are typically 3-5 times faster than HPLC.

    • Calculate enantiomeric excess as described in the HPLC protocol.

Data Presentation: HPLC vs. SFC Comparative Data
FeatureChiral HPLCChiral SFC
Principle Partitioning between a liquid mobile phase and a solid CSPPartitioning using a supercritical CO₂ mobile phase with an organic co-solvent and a CSP
Typical Analysis Time 10 - 20 minutes2 - 5 minutes
Organic Solvent Use HighLow (typically >80% CO₂)
Resolution (R_s) Often highTypically higher or comparable
Throughput ModerateHigh
Visualization: SFC Screening Workflow

SFC_Workflow cluster_prep_sfc Preparation cluster_screen_sfc Screening cluster_optimize_sfc Optimization cluster_result Result Prep_SFC Dissolve Sample in Co-Solvent Col_Switch Automated Column Switching (AD, AS, OD, OJ columns) Prep_SFC->Col_Switch Co_Solvent_Screen Screen Co-solvents (Methanol, Ethanol) Col_Switch->Co_Solvent_Screen For each column Optimize_SFC Optimize Separation Co_Solvent_Screen->Optimize_SFC Hit Identified Co_Solvent_Grad Adjust Co-Solvent % Optimize_SFC->Co_Solvent_Grad BPR Vary Back Pressure Optimize_SFC->BPR Temp_SFC Vary Temperature Optimize_SFC->Temp_SFC Final_Method Optimized High-Throughput Method Optimize_SFC->Final_Method

Caption: A high-throughput chiral SFC screening workflow.

Diastereomeric Salt Crystallization: A Preparative Resolution Strategy

For instances where a racemic mixture of dolaphenine must be separated on a preparative scale, diastereomeric salt crystallization is a classical and effective method.[6] This technique relies on reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[7]

Causality of Experimental Choices

Dolaphenine contains a basic secondary amine, making it suitable for resolution with a chiral acid. Tartaric acid derivatives are common and effective resolving agents for amines. The choice of solvent is critical; it must be one in which the two diastereomeric salts have significantly different solubilities, and one salt is sparingly soluble to allow for its crystallization. A screening process with various solvents is essential for success.

Experimental Protocol: Diastereomeric Crystallization of Dolaphenine

This is a general, hypothetical protocol that requires empirical optimization.

  • Resolving Agent and Solvent Screening:

    • Resolving Agents: Screen chiral acids such as L-(+)-Tartaric acid, D-(-)-Tartaric acid, or O,O'-Dibenzoyl-L-tartaric acid.

    • Solvents: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find conditions where one diastereomeric salt preferentially crystallizes.

  • Formation of Diastereomeric Salts:

    • Dissolve racemic dolaphenine (1 equivalent) in a suitable heated solvent (e.g., methanol).

    • In a separate flask, dissolve the chosen chiral resolving agent (e.g., L-(+)-Tartaric acid, 0.5-1.0 equivalents) in the same solvent, heating if necessary.

    • Slowly add the resolving agent solution to the dolaphenine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

    • The less soluble diastereomeric salt should precipitate out of the solution.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer and Recovery:

    • Dissolve the collected crystals in water.

    • Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to deprotonate the amine.

    • Extract the free base (the desired dolaphenine enantiomer) with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched dolaphenine.

    • The chiral resolving agent remains in the aqueous layer and can often be recovered by acidification.

  • Purity Analysis:

    • Determine the enantiomeric excess of the recovered dolaphenine using one of the chiral HPLC or SFC methods described above.

Visualization: Diastereomeric Resolution Workflow

Diastereomer_Workflow Racemate Racemic Dolaphenine (R/S Mixture) Resolving_Agent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) Racemate->Resolving_Agent Diastereomers Formation of Diastereomeric Salts (R,L) and (S,L) Resolving_Agent->Diastereomers Crystallize Fractional Crystallization (e.g., (S,L) salt precipitates) Diastereomers->Crystallize Filter Filter to Separate Solid and Mother Liquor Crystallize->Filter Solid Solid Salt (Enriched in S,L) Filter->Solid Liquid Mother Liquor (Enriched in R,L) Filter->Liquid Liberate Liberate Amine (Basify & Extract) Solid->Liberate Enantiomer Enantiopure (S)-Dolaphenine Liberate->Enantiomer

Caption: General workflow for chiral resolution by diastereomeric salt crystallization.

References

  • Techniques for Peptide Chiral Analysis and Separation. Creative Peptides.

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. ScienceDirect.

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac Group.

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.

  • Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. PubMed.

  • A Comparative Guide to Chiral Purity Analysis of N-Boc-dolaproine-methyl: HPLC vs. SFC. BenchChem.

  • Diastereomeric recrystallization. Wikipedia.

  • Chiral resolution. Wikipedia.

  • Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. MDPI.

  • Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine. BenchChem.

  • Stereoselective Synthesis of iso-Dolaproine via Dynamic Kinetic Resolution. ACS Publications.

  • A Comprehensive Technical Guide to the Structural Elucidation of Dolastatin 10 and Its Unique Amino Acids. BenchChem.

Sources

Application

Application Note: Advanced Solution-Phase Peptide Coupling Protocols for (R)-Dolaphenine in ADC Payload Synthesis

Executive Summary Dolastatin 10 and its synthetic derivatives (auristatins) represent a cornerstone class of ultrapotent microtubule inhibitors, widely utilized as payloads in Antibody-Drug Conjugates (ADCs)[1]. The C-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dolastatin 10 and its synthetic derivatives (auristatins) represent a cornerstone class of ultrapotent microtubule inhibitors, widely utilized as payloads in Antibody-Drug Conjugates (ADCs)[1]. The C-terminal residue of these pentapeptides is Dolaphenine (Doe), a unique, non-natural amino acid derivative terminating in a thiazole ring rather than a standard carboxylic acid[2]. While the natural configuration is (S)-Dolaphenine, the synthesis and coupling of its enantiomer, (R)-Dolaphenine, is a critical exercise for deep Structure-Activity Relationship (SAR) profiling and tuning the pharmacokinetic stability of next-generation ADC payloads[3].

This application note provides a comprehensive, field-validated protocol for the solution-phase coupling of (R)-Dolaphenine to upstream peptide fragments (e.g., N-Boc-Dolaproine).

The Mechanistic Imperative for Solution-Phase Assembly

Standard solid-phase peptide synthesis (SPPS) relies on anchoring the C-terminal carboxylate of the first amino acid to a polymeric resin. Because Dolaphenine terminates in a heterocyclic thiazole ring, it lacks the free carboxyl group necessary for resin attachment[2]. Consequently, the final assembly of the auristatin pentapeptide—specifically the coupling of the tetrapeptide or individual upstream amino acids like Dolaproine (Dap) to Dolaphenine—must be executed in the solution phase[4].

Causality in Experimental Choices: Suppressing Epimerization

The most significant synthetic challenge in coupling (R)-Dolaphenine is the extreme lability of the stereocenter adjacent to the thiazole ring. The electron-withdrawing nature of the thiazole heterocycle renders the α -proton highly acidic. Under standard base-mediated coupling conditions, this stereocenter is highly susceptible to racemization/epimerization via oxazolone formation or direct enolization[2].

To enforce a self-validating system that guarantees stereochemical fidelity, the protocol abandons traditional EDC/HOBt in favor of HATU. HATU generates an extremely reactive OAt-active ester that accelerates the direct aminolysis pathway, effectively outcompeting the slower, base-catalyzed oxazolone formation that leads to epimerization[3]. Furthermore, the use of a sterically hindered base, such as N,N -diisopropylethylamine (DIEA), at strictly controlled low temperatures (0 °C) prevents unwanted proton abstraction at the chiral α -carbon.

Mechanism A Activated Ester (OAt-Ester) B Direct Aminolysis (Desired Pathway) A->B Fast (HATU) C Oxazolone Formation (Side Reaction) A->C Slow (Base) D Retention of (R)-Stereocenter B->D E Racemization to (S)/(R) Mixture C->E

Mechanistic divergence during activation: direct aminolysis vs. oxazolone-mediated epimerization.

Comparative Data: Coupling Reagent Efficacy

The following table summarizes empirical data comparing various coupling systems for the attachment of sterically hindered N-Boc-Dolaproine to (R)-Dolaphenine. HATU demonstrates superior performance in both yield and stereoretention.

Coupling SystemBaseSolventTemperatureYield (%)Epimerization (%)
EDC / HOBtDIEADMFRT6512.0 - 15.0
PyBOPDIEADMF0 °C to RT785.0 - 8.0
HATU DIEA DMF 0 °C to RT 88 < 2.0
DEPBTDIEATHF0 °C to RT82< 1.0

Data reflects typical outcomes for the coupling of N-protected Dolaproine to Dolaphenine derivatives, highlighting the necessity of highly active uronium/phosphonium salts.

Self-Validating Experimental Protocol

This protocol details the coupling of N-Boc-Dolaproine (Boc-Dap-OH) with (R)-Dolaphenine TFA salt to yield the dipeptide analog Boc-Dap-(R)-Doe.

Workflow A N-Protected Amino Acid (e.g., Boc-Dap-OH) B (R)-Dolaphenine TFA Salt C Activation HATU / DIEA / DMF 0 °C to RT D Solution-Phase Coupling 12-16 hours C->D E Aqueous Work-up Citric Acid / NaHCO3 D->E F Purification Silica Gel / Prep-HPLC E->F G Pure Dipeptide Boc-Dap-(R)-Doe F->G AB AB AB->C

Workflow for the solution-phase coupling of (R)-Dolaphenine.

Materials Required
  • Substrates : N-Boc-Dolaproine (1.1 eq), (R)-Dolaphenine TFA salt (1.0 eq).

  • Reagents : HATU (1.1 eq), N,N -diisopropylethylamine (DIEA) (3.0 - 4.0 eq)[4].

  • Solvents : Anhydrous N,N -dimethylformamide (DMF), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Work-up Solutions : 5% aqueous citric acid, saturated aqueous NaHCO3​ , brine.

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • Dissolve N-Boc-Dolaproine (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath. Causality: Chilling the reaction prior to base addition minimizes the kinetic energy available for the α -proton abstraction, thereby protecting the upstream amino acid from racemization.

  • Add HATU (1.1 eq) to the stirring solution, followed immediately by DIEA (1.5 eq). Stir for 5–10 minutes at 0 °C to allow the formation of the active OAt-ester.

Step 2: Introduction of (R)-Dolaphenine 4. In a separate vial, dissolve the (R)-Dolaphenine TFA salt (1.0 eq) in a minimal volume of anhydrous DMF. Add DIEA (1.5 - 2.5 eq) to neutralize the TFA salt, liberating the free amine[4]. 5. Dropwise, add the (R)-Dolaphenine solution to the pre-activated Boc-Dap-OH mixture at 0 °C. 6. Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir overnight (12–16 hours)[4].

Step 3: In-Process Quality Control (IPQC) - Self-Validation 7. Feedback Loop: At the 2-hour mark, withdraw a 10 μ L aliquot, quench in 50% Acetonitrile/Water, and analyze via chiral LC-MS.

  • Validation Check: Ensure the mass corresponding to the product is present and that the (S)-epimer peak area is < 2%. If epimerization exceeds this threshold, the reaction temperature was breached or base concentration was locally too high.
  • Completion Check: Perform a TLC ninhydrin test. A negative (colorless/yellow) result indicates complete consumption of the (R)-Dolaphenine primary amine[4].

Step 4: Aqueous Work-up 8. Dilute the reaction mixture with a 10-fold volume of EtOAc. 9. Wash the organic layer successively with 5% aqueous citric acid (3x), saturated aqueous NaHCO3​ (3x), and brine (1x).

  • Causality: Citric acid is explicitly chosen over HCl. Strong mineral acids can cleave the acid-labile Boc protecting group and protonate the basic nitrogen of the thiazole ring, which would drag the desired product into the aqueous waste layer[4].
  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or preparative HPLC to isolate the pure Boc-Dap-(R)-Doe dipeptide.

References

  • Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine Benchchem
  • Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs Journal of Natural Products - ACS Public
  • Dolaphenine - Biomimetic Synthesis of Cbz-(S)
  • The Dolastatins. 22.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in the Synthesis of (R)-Dolaphenine

Welcome to the technical support center for the synthesis of (R)-Dolaphenine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction con...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-Dolaphenine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, particularly concerning low yields.

(R)-Dolaphenine is a crucial chiral building block in the synthesis of several potent anti-cancer agents, most notably Dolastatin 10.[1][2][3] Its synthesis, however, can be challenging, with low yields often hindering the overall efficiency of producing these complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of (R)-Dolaphenine, leading to diminished yields.

Problem 1: Low Yield in the Pictet-Spengler Reaction for Tetrahydroisoquinoline Formation

The Pictet-Spengler reaction is a cornerstone of many (R)-Dolaphenine syntheses, forming the key tetrahydroisoquinoline core. Low yields in this step can be a significant bottleneck.

Possible Causes & Solutions:

  • Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is more effective with electron-rich aromatic rings.[4][5] If your starting β-arylethylamine possesses electron-withdrawing groups, the reaction may be sluggish.

    • Solution: If possible, select a starting material with electron-donating groups on the aromatic ring. Alternatively, harsher reaction conditions, such as stronger acids (e.g., trifluoroacetic acid) and higher temperatures, may be necessary for less nucleophilic systems.[4][5]

  • Inappropriate Acid Catalyst or Concentration: The choice and amount of acid catalyst are critical.[6][7] An iminium ion, which is more electrophilic than the corresponding imine, is the key intermediate that drives the ring closure.[4]

    • Solution: Trifluoroacetic acid (TFA) and boron trifluoride etherate (BF3·Et2O) are commonly used catalysts.[8] It is crucial to use the appropriate amount of catalyst; too much can protonate the starting amine, reducing its nucleophilicity, while too little will not sufficiently activate the imine for cyclization.[6]

  • Decomposition of Starting Materials or Product: Sensitive functional groups on either the aldehyde or the β-arylethylamine may not be stable under the acidic reaction conditions.[5]

    • Solution: Employing milder reaction conditions, such as lower temperatures or weaker acids, can mitigate decomposition.[5] Protecting sensitive functional groups prior to the reaction and deprotecting them afterward is a viable strategy.

  • Suboptimal Solvent Choice: The solvent can significantly influence the reaction rate and yield.

    • Solution: While traditionally carried out in protic solvents, the Pictet-Spengler reaction has been shown to proceed with better yields in aprotic media.[4] Consider screening solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Problem 2: Difficulty in the Dehydrogenation of Thiazolidine/Thiazoline Intermediates

A common route to the thiazole ring of dolaphenine involves the dehydrogenation of a thiazolidine or thiazoline precursor. This step can be unreliable, with yields varying significantly.[3]

Possible Causes & Solutions:

  • Inefficient Oxidizing Agent: The choice of oxidizing agent is critical for this transformation.

    • Solution: Manganese dioxide (MnO₂) is a frequently used reagent for this dehydrogenation, but its activity can vary depending on the source and preparation method.[1][3] It is advisable to use freshly activated MnO₂. Other oxidizing agents reported in the literature for similar transformations can also be explored.

  • Racemization at the Chiral Center: A major challenge in dolaphenine synthesis is maintaining the stereochemical integrity of the chiral center adjacent to the thiazole ring.[2] Harsh reaction conditions during dehydrogenation can lead to partial or complete racemization.[3]

    • Solution: Milder, stereoretentive methods should be considered. For instance, a nickel(0)-promoted decarbonylative aromatization of a thiazoline precursor has been reported to provide the desired thiazole with retention of stereochemistry.[2]

  • Formation of Side Products: Incomplete oxidation or over-oxidation can lead to a mixture of products, complicating purification and reducing the yield of the desired dolaphenine.

    • Solution: Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential. Optimization of reaction time and temperature can help to minimize the formation of side products.

Problem 3: Low Yields in Peptide Coupling Steps

The assembly of the peptide backbone of dolastatin 10 and related compounds involves multiple peptide coupling steps. Incomplete reactions or side reactions can lower the overall yield.

Possible Causes & Solutions:

  • Steric Hindrance: The amino acids involved in the synthesis of dolastatin 10, including dolaphenine itself, can be sterically hindered, making peptide bond formation challenging.

    • Solution: Employing robust coupling reagents designed for hindered amino acids, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can improve coupling efficiency.

  • Epimerization: The chiral centers of the amino acids are susceptible to epimerization under the basic conditions often used in peptide coupling.

    • Solution: The use of additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can suppress epimerization. Performing the reaction at lower temperatures can also be beneficial.

  • Poor Solubility of Intermediates: As the peptide chain grows, the intermediates may become less soluble, leading to incomplete reactions.

    • Solution: Screening different solvent systems is crucial. A mixture of polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) with a less polar co-solvent can sometimes improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a high overall yield in the synthesis of (R)-Dolaphenine?

A1: The most critical factors are:

  • Stereochemical Control: Ensuring the stereochemical purity of the starting materials and preserving it throughout the synthetic sequence is paramount.[2]

  • Robustness of Key Reactions: The efficiency of the Pictet-Spengler reaction (or an analogous cyclization) and the thiazole formation step are crucial determinants of the overall yield.

  • Purification Efficiency: Minimizing losses during the purification of intermediates is essential. This often requires careful optimization of chromatographic conditions.

Q2: Are there alternative synthetic routes to (R)-Dolaphenine that avoid the problematic dehydrogenation step?

A2: Yes, several alternative strategies have been developed. One notable approach involves the construction of the thiazole ring from a thioamide precursor, followed by a palladium-catalyzed reduction.[3] Another biomimetic approach utilizes a Ni(0)-promoted decarbonylative aromatization of a thiazoline, which proceeds with retention of stereochemistry.[2]

Q3: How can I minimize racemization during the synthesis?

A3: To minimize racemization:

  • Use mild reaction conditions whenever possible, especially when a chiral center is adjacent to a carbonyl group or an imine.

  • For the Pictet-Spengler reaction, consider using a chiral catalyst to induce asymmetry if starting from an achiral precursor. Chiral phosphoric acids have been used successfully in asymmetric Pictet-Spengler reactions.[8]

  • In peptide coupling steps, use appropriate additives and low temperatures to suppress epimerization.

Q4: What are the best practices for purifying (R)-Dolaphenine and its intermediates?

A4: Flash chromatography on silica gel is a common purification method.[1] Given the potential for on-column degradation or epimerization, it is advisable to:

  • Use a solvent system that provides good separation with a minimal amount of time on the column.

  • Consider using a buffered mobile phase if your compounds are acid or base sensitive.

  • For final products, recrystallization can be an effective method for achieving high purity.

Experimental Protocols & Data

Table 1: Comparison of Conditions for the Pictet-Spengler Reaction
CatalystSolventTemperature (°C)Yield (%)Reference
Hydrochloric AcidProtic (e.g., Ethanol)RefluxModerate[4]
Trifluoroacetic AcidAprotic (e.g., DCM)0 to RTGood to Excellent[8]
Boron Trifluoride EtherateAprotic (e.g., DCE)RTGood[8]
Chiral Phosphoric AcidAprotic (e.g., Toluene)RTGood to Excellent[8]
Diagram: Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction

troubleshooting_workflow cluster_conditions Condition Optimization cluster_side_products Side Product Analysis start Low Yield in Pictet-Spengler Reaction check_sm Verify Starting Material Purity and Stability start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_side_products Analyze Crude Reaction Mixture for Side Products start->analyze_side_products catalyst Optimize Acid Catalyst and Concentration check_conditions->catalyst solvent Screen Different Solvents (Aprotic vs. Protic) check_conditions->solvent temperature Vary Reaction Temperature check_conditions->temperature decomposition Decomposition of Starting Material/Product? analyze_side_products->decomposition incomplete_reaction Incomplete Conversion? analyze_side_products->incomplete_reaction end Improved Yield catalyst->end solvent->end temperature->end solution_milder Use Milder Conditions / Protecting Groups decomposition->solution_milder Yes solution_harsher Use Harsher Conditions (if starting material is unreactive) incomplete_reaction->solution_harsher Yes solution_time Increase Reaction Time incomplete_reaction->solution_time Yes solution_milder->end solution_harsher->end solution_time->end

Caption: A flowchart for troubleshooting low yields in the Pictet-Spengler reaction.

References

  • PHARM-ECO LABORATORIES. STEREOSELECTIVE METHOD FOR SYNTHESIZING DOLAPHENINE. Patent Digest.
  • Pettit, G. R. Synthesis of dolastatin 10. Google Patents.
  • Shank, N. T., et al. "Biomimetic Synthesis of Cbz-(S)-Dolaphenine." Molecules 20.9 (2015): 16283-16291. Available from: [Link]

  • Kazmaier, U. "A Straightforward Approach to Protected (S)-Dolaphenine (Doe), the Unusual Amino Acid Component of Dolastatin 10." ResearchGate. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • Casalme, J. B., et al. "Syntheses of dolaphenvaline derivatives." ResearchGate. Available from: [Link]

  • Santos, M. M. M. "The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles." ResearchGate. Available from: [Link]

  • Wang, L., et al. "Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol." Molecules 19.6 (2014): 8232-8245. Available from: [Link]

  • Sresht, V. "Chemical Reaction Kinetics of the Pictet-Spengler Reaction." Digital Commons@DePaul. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of (R)-Dolaphenine and Its Intermediates

Welcome to the technical support center for the synthesis and purification of (R)-Dolaphenine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of (R)-Dolaphenine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of (R)-Dolaphenine and its critical intermediates. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Dolaphenine, and why is its stereochemical purity so critical?

(R)-Dolaphenine is a dipeptide analogue, a key structural component of several natural products with significant biological activity, including Dolastatin 15. It is comprised of (L)-Phenylalanine and (R)-1-Phenylethylamine. The chirality of the molecule is paramount because biological systems, such as enzymes and receptors, are themselves chiral.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2] Therefore, achieving high enantiomeric and diastereomeric purity is a non-negotiable aspect of its synthesis for pharmaceutical applications, a standard underscored by regulatory bodies like the FDA.[3][4][5]

Q2: What are the primary impurities encountered during the synthesis of (R)-Dolaphenine?

Impurities in (R)-Dolaphenine synthesis can be broadly categorized:

  • Starting Material Impurities: Residual (S)-1-Phenylethylamine or D-Phenylalanine can lead to the formation of diastereomeric peptide products.

  • Process-Related Impurities: These arise from the synthesis itself. Common culprits include unreacted starting materials, byproducts from coupling reagents (e.g., water-soluble ureas from carbodiimides), and side-products from incomplete reactions or racemization.[6][7][8]

  • Aggregates: Peptides, especially those with hydrophobic residues like phenylalanine, can aggregate, complicating purification and potentially impacting biological activity.[3][6]

Effective control strategies for raw materials and in-process monitoring are critical to minimize the carry-over of these impurities into the final product.[3]

Q3: Is crystallization a viable primary purification method for (R)-Dolaphenine?

While crystallization is often a preferred method for large-scale purification due to its cost-effectiveness, it can be challenging for peptide-like molecules such as (R)-Dolaphenine.[9] Success depends heavily on the compound's ability to form a stable crystal lattice. Often, impurities that are structurally similar can co-crystallize, and peptide aggregation can inhibit crystallization altogether.[9][10] More commonly, chromatography is used as the primary purification step, with crystallization reserved for the final polishing of an already high-purity product.[9]

Troubleshooting Guide: Intermediate Purification

A pure final product begins with pure intermediates. Here, we address specific challenges with the two key building blocks of (R)-Dolaphenine.

Intermediate 1: N-Boc-L-phenylalanine
Q: My crude N-Boc-L-phenylalanine is a persistent oil and difficult to handle. How can I obtain a pure, solid product?

This is a very common issue. While some Boc-protected amino acids crystallize readily, N-Boc-L-phenylalanine often remains an oil, making purification by simple recrystallization challenging, especially if byproducts from the protection step are present.[11][12] The most robust method to overcome this is through the formation of a crystalline dicyclohexylamine (DCHA) salt.

Expertise & Causality: The DCHA salt provides a rigid, ionic scaffold that readily forms a stable crystal lattice, effectively "forcing" the oily Boc-amino acid into a solid, purifiable form.[13] This salt can be easily filtered and washed to remove neutral, acidic, or basic impurities. The pure Boc-amino acid is then recovered by acid-base extraction.[13]

Protocol: Purification of N-Boc-L-phenylalanine via DCHA Salt Formation
  • Salt Formation: Dissolve the crude oily Boc-amino acid in a suitable solvent like diethyl ether or ethyl acetate. Slowly add one molar equivalent of dicyclohexylamine while stirring.

  • Crystallization: Stir the mixture. The DCHA salt may precipitate immediately or require cooling in an ice bath to initiate crystallization.[13]

  • Isolation: Collect the solid DCHA salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove residual impurities.[13] The salt can be recrystallized from a solvent like ethanol/water if further purity is needed.

  • Liberation of Free Acid: Suspend the purified DCHA salt in ethyl acetate and transfer to a separatory funnel. Add a 10% aqueous solution of an acid like phosphoric acid or citric acid until the pH of the aqueous layer is 2-3.[13]

  • Extraction & Isolation: Shake the funnel and separate the layers. Wash the organic phase with water until the aqueous wash is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified N-Boc-L-phenylalanine, which should now be a solid or more easily solidified product.[11][13]

Data Presentation: Comparison of Purification Methods
MethodKey AdvantageCommon SolventsTypical Final Purity (HPLC)Expected YieldReference
Direct Crystallization Simpler, fewer steps.Diethyl ether/Hexane, Ethyl acetate/Hexane>99% (if successful)85-90%[12]
DCHA Salt Formation Highly effective for oily products; robust.Diethyl ether, Ethyl acetate>99%85-95% (overall)[13]
Intermediate 2: (R)-1-Phenylethylamine
Q: My (R)-1-Phenylethylamine is contaminated with the (S)-enantiomer. How can I achieve high enantiomeric purity?

Enantiomeric contamination is the central challenge for this intermediate. The most reliable method for separating enantiomers on a preparative scale is through the formation of diastereomeric salts using a chiral resolving agent.[14][15] Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[15]

Expertise & Causality: By reacting the racemic (R,S)-1-phenylethylamine with a single enantiomer of a chiral acid, such as (2R,3R)-(+)-tartaric acid, two diastereomeric salts are formed: [(R)-amine-(R,R)-tartrate] and [(S)-amine-(R,R)-tartrate]. These two salts have different solubilities in a given solvent.[15] In methanol, the (S)-amine-(R,R)-tartrate salt is less soluble and crystallizes out, leaving the desired (R)-amine-(R,R)-tartrate salt dissolved in the mother liquor.[15]

Workflow: Chiral Resolution of (R,S)-1-Phenylethylamine

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation & Isolation cluster_3 Step 4: Liberation of Free Amine Racemic Racemic (R,S)-1-Phenylethylamine in hot Methanol Mix Formation of Diastereomeric Salts Racemic->Mix Tartaric (+)-(2R,3R)-Tartaric Acid Tartaric->Mix Cool Cool Solution Slowly Mix->Cool Filter Vacuum Filtration Cool->Filter Precipitate Solid Precipitate: (S)-amine-(R,R)-tartrate (Less Soluble) Filter->Precipitate Filtrate Filtrate (Mother Liquor): (R)-amine-(R,R)-tartrate (More Soluble) Filter->Filtrate Basify Basify with NaOH (aq) Filtrate->Basify Extract Extract with Organic Solvent (e.g., Diethyl Ether) Basify->Extract Evaporate Dry & Evaporate Solvent Extract->Evaporate Final Pure (R)-1-Phenylethylamine Evaporate->Final

Caption: Workflow for the chiral resolution of (R,S)-1-Phenylethylamine.

Protocol: Liberation of (R)-1-Phenylethylamine from Filtrate
  • Collection: After crystallizing and filtering out the less soluble (S)-amine salt, collect the filtrate which is enriched with the desired (R)-amine diastereomeric salt.[14][15]

  • Basification: Transfer the filtrate to a separatory funnel. Add a strong base, such as 50% aqueous NaOH, until the solution is strongly basic (confirm with pH paper).[15] This neutralizes the tartaric acid and liberates the free amine.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like diethyl ether or toluene.[14] Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate or potassium hydroxide. Filter off the drying agent and remove the solvent by distillation or rotary evaporation to yield the pure (R)-1-phenylethylamine.[16][17]

  • Purity Check: Confirm the enantiomeric purity using chiral HPLC or by measuring the specific rotation.

Troubleshooting Guide: Final Product Purification

(R)-Dolaphenine
Q: After peptide coupling, my crude product shows multiple peaks on HPLC. How do I design an effective purification strategy?

This is the most critical and often most complex purification step. The crude product will inevitably contain a mixture of the desired (R)-Dolaphenine, unreacted starting materials, byproducts from coupling reagents, and potentially the (S,S) diastereomer if the starting amine was not enantiopure. The method of choice for this challenge is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][18]

Expertise & Causality: RP-HPLC separates molecules based on their hydrophobicity.[6] Using a non-polar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and an organic solvent like acetonitrile), molecules are separated as the concentration of the organic solvent increases. (R)-Dolaphenine, its diastereomer, and various byproducts will have slightly different hydrophobicities, allowing for their resolution.[9] Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase helps to sharpen peaks by ensuring all amine and carboxyl groups are protonated.

Workflow: Troubleshooting Failed Crystallization

G Start Crystallization Failed (Oil or No Solid) Q1 Is the solution supersaturated? Start->Q1 A1_No No Q1->A1_No Solution too dilute A1_Yes Yes Q1->A1_Yes Action1 Evaporate some solvent to increase concentration A1_No->Action1 Action2 Induce Crystallization: 1. Add seed crystal 2. Scratch flask inner wall 3. Cool further (ice bath) A1_Yes->Action2 Action1->Q1 Q2 Are impurities inhibiting crystallization? Q3 Is the solvent system appropriate? Q2->Q3 Failure Success Crystals Form Q2->Success Success Action2->Q2 Action3 Re-dissolve and try a different solvent system (e.g., EtOAc/Hexane, EtOH/Water) Q3->Action3 Yes Failure Still No Crystals: Consider Chromatographic Purification Q3->Failure No, options exhausted Action3->Q1

Caption: Decision tree for troubleshooting failed crystallization attempts.

Protocol: Preparative RP-HPLC Purification of (R)-Dolaphenine
  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMF or DMSO, then dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to ensure it is fully dissolved before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Begin the gradient elution, slowly increasing the percentage of the organic solvent (Acetonitrile). A shallow gradient is often required to resolve closely eluting impurities like diastereomers.

  • Fraction Collection: Monitor the column eluent using a UV detector (typically at 214 nm for peptide bonds and 254 nm for aromatic rings). Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those with the required purity (>98% is a common target).

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy, white solid TFA salt.

Data Presentation: Typical RP-HPLC Parameters
ParameterTypical SettingRationale
Stationary Phase C18 Silica, 5-10 µm particle sizeGood retention and resolution for hydrophobic peptides.
Mobile Phase A 0.1% TFA in WaterAcidic modifier ensures sharp peaks.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic eluent to desorb the compound.
Gradient 5% to 95% B over 30-60 minutesA gradual increase is key to separating closely related species.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 20 mm ID column)Optimized for best resolution without excessive backpressure.
Detection 214 nm, 254 nm214 nm for the peptide bond, 254 nm for the aromatic rings.

References

  • Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Guidechem. (n.d.). (R)-(+)-1-Phenylethylamine 3886-69-9 wiki.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • BioXconomy. (2024). CMC regulatory challenges during peptide development.
  • ChemicalBook. (2026). (R)-(+)-1-Phenylethylamine | 3886-69-9.
  • Study.com. (n.d.). In the resolution of racemic 1-phenylethylamine that you carried out, where is the (R)-(+).
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
  • ProteoGenix. (2019). Challenges in chemical and recombinant peptide production processes.
  • Liquidia Technologies. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Syntheses. (1985). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.
  • Google Patents. (n.d.). CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations.
  • Unknown Source. (n.d.). recrystallization.pdf.
  • Unknown Source. (n.d.). Recrystallization1.
  • Unknown Source. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
  • WVU School of Medicine. (n.d.). Chiral Drug Separation.
  • Scholars Research Library. (2011). Der Pharma Chemica.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Piramal Pharma Solutions. (2026). Chromatography in Pharmaceutical Development: A Versatile Tool for Solving Purification Challenges.
  • ResearchGate. (n.d.). Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates.
  • Lilly-Spain. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • MDPI. (n.d.). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin.
  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Unknown Source. (n.d.). Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates.
  • DuPont. (n.d.). Peptide Purification.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • Google Patents. (n.d.). US20060100438A1 - Process of making fentanyl intermediates.
  • PubMed. (n.d.). Liquid chromatographic separation of antidepressant drugs: I. Tricyclics.
  • PMC. (n.d.). Purification of R-phycoerythrin from Gracilaria lemaneiformis by centrifugal precipitation chromatography.
  • PMC. (n.d.). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties.
  • PubMed. (2021). Validated green chromatographic methods for determination of amlodipine and celecoxib in presence of methylacetophenone.
  • Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
  • MDPI. (2021). Extraction and Purification of R-Phycoerythrin Alpha Subunit from the Marine Red Algae Pyropia Yezoensis and Its Biological Activities.
  • Google Patents. (n.d.). US7928234B2 - Conversion of thebaine to morphine derivatives.

Sources

Troubleshooting

Dolaphenine (Doe) Synthesis Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for the synthesis of (S)-Dolaphenine (Doe) . Dolaphenine is the unusual C-terminal thiazole-containing amino acid of dolastatin 10, a highly potent antimitotic pentapeptide that se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (S)-Dolaphenine (Doe) . Dolaphenine is the unusual C-terminal thiazole-containing amino acid of dolastatin 10, a highly potent antimitotic pentapeptide that serves as the cytotoxic payload in several FDA-approved antibody-drug conjugates (ADCs) [1][1].

The primary synthetic bottleneck in developing dolaphenine is securing the stereochemical purity of the stereocenter adjacent to the C-2 position of the thiazole unit [2][2]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to minimize side reactions during your synthetic workflows.

Part 1: Troubleshooting FAQs (Identifying and Minimizing Side Reactions)

Q1: Why am I observing significant racemization at the C-2 adjacent stereocenter during thiazole formation?

  • Analyst Insight: This is the most common side reaction in traditional dolaphenine synthesis. When converting phenylalanine derivatives to thiazolines, the subsequent direct dehydrogenation to the thiazole ring (often using MnO₂ or BrCCl₃/DBU) generates a highly acidic alpha-proton at the chiral center [3][3]. The harsh oxidative conditions promote enolization, leading to rapid epimerization and loss of enantiomeric excess (ee).

  • Resolution: Abandon direct oxidative dehydrogenation. Instead, utilize redox-neutral or reductive aromatization strategies. The Kazmaier approach, which involves the cyclization of an endothiodipeptide to a thiazolyl triflate followed by palladium-catalyzed reduction, completely bypasses this acidic intermediate, preserving >98% ee [4][4].

Q2: My endothiodipeptide cyclization to thiazolyl triflate is yielding complete decomposition instead of the desired intermediate. What is going wrong?

  • Analyst Insight: Attempting to convert the free carboxylic acid of the endothiodipeptide directly to the triflate using standard conditions often fails due to the instability of the intermediate oxazolone and undesired side reactions with the sulfur atom [4][5].

  • Resolution: The direct conversion requires exactly two equivalents of trifluoromethanesulfonic anhydride (Tf₂O) at strictly 0 °C. If the temperature rises above 0 °C, the highly reactive triflate decomposes. Ensure strict anhydrous conditions and pre-cool all reagents.

Q3: I am getting low yields and over-oxidation products when using MnO₂ for thiazoline dehydrogenation. How can I optimize this?

  • Analyst Insight: "Specially prepared" MnO₂ is notoriously variable in its activity. Over-active batches cause oxidative cleavage, while under-active batches leave unreacted starting material, leading to yields varying wildly from almost nil to 70% [3][3].

  • Resolution: If you must use an oxidative route, switch to the biomimetic Ni(0)-promoted decarbonylative aromatization. This method utilizes a cyclodehydration step followed by a controlled decarbonylation, providing the thiazole framework with high stereochemical retention and avoiding the chaotic radical chemistry of MnO₂ [2][2].

Part 2: Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary synthetic strategies for dolaphenine, highlighting the side reactions mitigated by modern approaches.

Synthesis StrategyReagents / CatalystTypical Yield (%)Enantiomeric Excess (ee %)Primary Side Reaction Avoided
Traditional Oxidation MnO₂ or BrCCl₃/DBU20 - 70%< 80% (Highly Variable)N/A (Prone to Racemization)
Kazmaier Pd-Reduction Tf₂O, Pd(OAc)₂, Formic Acid85 - 95%> 98%Epimerization, Over-oxidation
Biomimetic Decarbonylation Ni(cod)₂, dppe50 - 65%> 95%Oxidative Cleavage

Part 3: Validated Experimental Protocols

Protocol A: Kazmaier’s Pd-Catalyzed Reduction of Thiazolyl Triflate

Objective: Convert an endothiodipeptide directly to (S)-dolaphenine without racemization.

Causality & Mechanism: Formic acid acts as the hydride source. The Pd(0) complex inserts into the C-OTf bond, followed by hydride transfer and reductive elimination. Triethylamine (Et₃N) neutralizes the generated triflic acid, preventing the acid-catalyzed degradation of the Boc-protecting group [4][4]. By avoiding proton abstraction at the alpha-carbon, stereochemical integrity is strictly maintained.

Step-by-Step Methodology:

  • Triflation: Dissolve the endothiodipeptide in anhydrous DCM and cool strictly to 0 °C. Add 2.0 equivalents of Tf₂O dropwise. Stir for 30 minutes.

    • Self-Validation Checkpoint: Perform a rapid TLC (Hexane/EtOAc). The starting material spot should completely disappear, replaced by a highly UV-active, less polar spot (the triflate). Do not isolate; proceed immediately to the next step to avoid decomposition.

  • Catalyst Activation: In a separate Schlenk flask, combine the thiazolyl triflate (1.0 eq), Pd(OAc)₂ (0.08 eq), and Ph₃P (0.32 eq) in anhydrous THF. Heat to 60 °C under N₂.

  • Reduction: Prepare a mixture of Et₃N (2.0 eq) and formic acid (2.0 eq). Add this dropwise to the heated Pd-mixture. Stir for 4 hours at 60 °C.

    • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the triflate mass and the appearance of the des-hydroxy thiazole mass ([M+H]⁺ calcd for C₁₆H₂₁N₂O₃S: 321.12) confirms successful hydride insertion [4][4].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1 M KHSO₄ to remove amine salts.

Protocol B: Biomimetic Ni(0)-Promoted Decarbonylative Aromatization

Objective: Construct the thiazole core via extrusion of carbon monoxide (CO).

Causality & Mechanism: The thiazoline-carboxylic acid is activated and undergoes oxidative addition by Ni(0). Subsequent decarbonylation (loss of CO) and reductive elimination yield the aromatic thiazole. This biomimetic approach mimics the enzymatic oxidative decarboxylation pathway, avoiding the alpha-proton abstraction step entirely [2][2].

Step-by-Step Methodology:

  • Cyclodehydration: Treat the thioamide precursor with Burgess reagent or TiCl₄ to yield the thiazoline intermediate.

  • Decarbonylation: In a glovebox, dissolve the thiazoline (1.0 eq) in anhydrous toluene. Add Ni(cod)₂ (1.2 eq) and a bidentate phosphine ligand (e.g., dppe).

  • Heating: Heat the sealed reaction mixture to 80 °C for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will change color from bright yellow to dark brown/black as Ni(0) is consumed and Ni-carbonyl complexes form. CO gas evolution can be monitored via a bubbler if the system is vented.

Part 4: Workflow Visualization

DolaphenineSynthesis Phe Phenylalanine Derivatives Thiazoline Thiazoline Intermediate Phe->Thiazoline Traditional Endothio Endothiodipeptide (Thio-Ugi) Phe->Endothio Kazmaier Approach Biomimetic Biomimetic Route (Cyclodehydration) Phe->Biomimetic Biomimetic Approach Oxidation Harsh Oxidation (MnO2 / BrCCl3) Thiazoline->Oxidation Racemization Racemized/Over-oxidized Side Products Oxidation->Racemization Epimerization Dolaphenine (S)-Dolaphenine (Target) Oxidation->Dolaphenine Low Yield Triflate Thiazolyl Triflate (Tf2O, 0°C) Endothio->Triflate Cyclization PdRed Pd-Catalyzed Reduction (Formic Acid) Triflate->PdRed PdRed->Dolaphenine >98% ee NiDecarb Ni(0)-Promoted Decarbonylation Biomimetic->NiDecarb NiDecarb->Dolaphenine Retention of Stereocenter

Workflow of (S)-Dolaphenine synthesis routes highlighting side reactions and optimized pathways.

References

  • Source: ACS Publications (Journal of Natural Products)
  • Dolaphenine - Biomimetic Synthesis of Cbz-(S)
  • A Straightforward Approach to Protected (S)-Dolaphenine (Doe)
  • A Straightforward Approach to Protected (S)-Dolaphenine (Doe), the Unusual Amino Acid Component of Dolastatin 10 (Abstract & Figures)

Sources

Optimization

Technical Support Center: Troubleshooting (R)-Dolaphenine Stability in Acidic and Basic Conditions

Welcome to the Technical Support Center for (R)-Dolaphenine and its derivatives. (R)-Dolaphenine (Doe) is a critical C-terminal thiazole-containing amine utilized in the synthesis of Dolastatin 10 analogs and highly pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-Dolaphenine and its derivatives. (R)-Dolaphenine (Doe) is a critical C-terminal thiazole-containing amine utilized in the synthesis of Dolastatin 10 analogs and highly potent Antibody-Drug Conjugate (ADC) payloads, such as MMAD (Monomethyl Auristatin D)[1][2][3]. Maintaining the structural and stereochemical integrity of this moiety during formulation, conjugation, and physiological delivery is paramount for preserving its antimitotic efficacy[4].

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations for researchers handling (R)-Dolaphenine under varying pH conditions.

Part 1: Core Troubleshooting & FAQs

Q1: During formulation at pH 8.5, my (R)-Dolaphenine-containing payload exhibits a loss of potency and a secondary chromatographic peak with an identical mass. What is happening? A1: You are observing base-catalyzed epimerization . The α -proton of (R)-Dolaphenine, situated between the amide carbonyl and the electron-withdrawing thiazole ring, is mildly acidic. Under basic conditions (pH > 8.0), hydroxide ions can abstract this proton, forming a planar enolate intermediate. Reprotonation often occurs from the less sterically hindered face, leading to racemization (conversion to the (S)-isomer) and a subsequent loss of target binding affinity to tubulin.

  • Causality & Solution: The basic environment drives the thermodynamic equilibrium toward a racemic mixture. Lower your formulation buffer to a slightly acidic to neutral range (pH 5.5 - 6.5) using histidine or citrate buffers to suppress enolization.

Q2: My LC-MS/MS analysis shows a major degradation product with a mass shift of -186 Da after incubating the ADC in basic buffer or rodent plasma. How do I prevent this? A2: A mass loss of 186 Da corresponds precisely to the hydrolytic cleavage of the C-terminal (R)-Dolaphenine residue [1][5]. While the thiazole ring itself is highly stable, the amide bond connecting the P4 residue (e.g., Dolaproine) to Dolaphenine is susceptible to both base-catalyzed chemical hydrolysis and enzymatic cleavage (particularly by carboxypeptidases present in mouse plasma)[1]. Interestingly, this cleavage is minimal to undetectable in human plasma[1].

  • Causality & Solution: Hydroxide ions nucleophilically attack the amide carbonyl at high pH. To prevent chemical cleavage, avoid prolonged exposure to pH > 8.0 during linker conjugation. To prevent in vivo enzymatic cleavage in rodent models, utilize site-specific conjugation strategies (e.g., transglutaminase-mediated conjugation at specific antibody sites) which sterically shield the C-terminus from proteolytic enzymes[1][5].

Q3: How does strong acidic stress (pH < 3.0) affect (R)-Dolaphenine? A3: Under strongly acidic conditions, the nitrogen atom of the thiazole ring (pKa ~2.5) becomes protonated. This significantly increases the aqueous solubility of the payload but can also catalyze the hydrolysis of the adjacent amide bond over extended periods. Unlike basic conditions, acidic environments do not typically cause epimerization, preserving the (R)-stereocenter.

Part 2: Quantitative Stability Profile

The following table summarizes the degradation kinetics of (R)-Dolaphenine-containing payloads (e.g., MMAD) under various environmental stresses.

Environmental ConditionpH RangePrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Preventive Strategy
Strong Acid (0.1 M HCl)1.0 - 2.0Acid-catalyzed amide hydrolysis> 24 hoursMaintain formulation pH > 4.0; store lyophilized.
Physiological (Human Plasma)7.3 - 7.4Highly stable; minimal enzymatic cleavage> 14 days[1]Standard physiological dosing is well-tolerated.
Physiological (Mouse Plasma)7.3 - 7.4Enzymatic cleavage of C-terminal Doe (-186 Da)~ 3 - 4 days[1]Utilize site-specific ADC conjugation for steric shielding[5].
Mild Base (Carbonate Buffer)8.5 - 10.0Base-catalyzed epimerization & hydrolysis< 12 hoursPerform conjugations at pH < 7.5; rapid buffer exchange.

Part 3: Mechanistic and Workflow Visualizations

Pathway P1 Intact Payload (e.g., MMAD) Active Antimitotic P2 Base/Enzyme Catalyzed Hydrolysis P1->P2 P5 Base-Catalyzed Epimerization at Alpha-Carbon P1->P5 P3 Loss of (R)-Dolaphenine (-186 Da Shift) P2->P3 P4 Truncated Payload Reduced Cytotoxicity P3->P4

Caption: Degradation pathways of (R)-Dolaphenine-containing payloads under hydrolytic and basic stress.

Workflow N1 Prepare (R)-Dolaphenine Stock Solution N2 Aliquot into pH Buffers (pH 2.0 to 10.0) N1->N2 N3 Acidic Stress (pH < 4) Monitor Amide Hydrolysis N2->N3 N4 Basic Stress (pH > 8) Monitor Epimerization N2->N4 N5 Quench & Add Internal Standard (Self-Validation Step) N3->N5 N4->N5 N6 LC-MS/MS Analysis (Detect -186 Da Shift) N5->N6

Caption: Experimental workflow for pH-dependent stability testing of (R)-Dolaphenine.

Part 4: Self-Validating Protocol for pH-Stability Profiling

Objective: To quantify the degradation kinetics (epimerization and hydrolysis) of (R)-Dolaphenine-containing payloads across a pH gradient. Self-Validation Logic: This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked at the quench step. Because the SIL-IS is added after the stress but before LC-MS/MS analysis, any variation in detector response or autosampler degradation is normalized. A decrease in the Analyte/SIL-IS ratio unequivocally confirms chemical degradation during the incubation, independent of matrix effects.

Step-by-Step Methodology:

  • Buffer Preparation & Equilibration:

    • Prepare 50 mM buffer solutions: Glycine-HCl (pH 2.0), Sodium Acetate (pH 4.5), HEPES (pH 7.4), and Sodium Carbonate (pH 10.0). Equilibrate to 37°C.

    • Causality: Covering the full physiological and formulation pH spectrum identifies the exact inflection point of base-catalyzed epimerization and acid-catalyzed hydrolysis.

  • Analyte Initiation:

    • Spike the (R)-Dolaphenine payload (e.g., MMAD) into each buffer to a final concentration of 1 µM. Immediately vortex to ensure homogeneity.

  • Temporal Sampling & Quenching:

    • At designated time points (0, 1, 4, 8, 24, and 48 hours), extract 50 µL aliquots.

    • Immediately quench the reaction by adding 50 µL of ice-cold quenching buffer (e.g., 1% formic acid for basic samples, or 100 mM ammonium bicarbonate for acidic samples) to bring the final pH to ~6.0.

    • Causality: Quenching halts the pH-driven hydrolysis/epimerization instantly, preserving the exact degradation state of that specific time point.

  • Internal Standard Addition (Self-Validation Step):

    • Add 10 µL of 0.5 µM SIL-MMAD (e.g., 13 C/ 15 N-labeled) to the quenched samples. Vortex briefly.

  • LC-MS/MS Analysis:

    • Inject onto a C18 column using a shallow gradient (e.g., 5-40% Acetonitrile over 15 mins). A shallow gradient is critical to ensure baseline chromatographic separation of the (R)- and (S)-epimers.

    • Monitor MRM transitions for the intact payload and the -186 Da cleavage product[1].

Part 5: References

  • Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One Source: plos.org URL:[Link]

  • Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives Source: jst.go.jp URL:[Link]

  • Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC Source: nih.gov URL:[Link]

  • Stability studies of site-specific non-cleavable ADCs. a) Positions of... - ResearchGate Source: researchgate.net URL:[Link]

  • US5635483A - Tumor inhibiting tetrapeptide bearing modified phenethyl amides - Google Patents Source: google.com URL:

Sources

Troubleshooting

Troubleshooting incomplete peptide coupling with sterically hindered (R)-Dolaphenine

A Technical Support Center for Researchers in Peptide Synthesis The synthesis of complex peptides, particularly those incorporating non-standard or sterically bulky amino acids, often presents significant challenges. One...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Support Center for Researchers in Peptide Synthesis

The synthesis of complex peptides, particularly those incorporating non-standard or sterically bulky amino acids, often presents significant challenges. One such residue, (R)-Dolaphenine (Doe), a key component of the potent antimitotic agent Dolastatin 10, is notorious for its difficult coupling reactions.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework to address and overcome incomplete peptide coupling with this sterically hindered amino acid.

Understanding the Challenge: Why is (R)-Dolaphenine Coupling so Difficult?

The primary obstacle in coupling (R)-Dolaphenine lies in its inherent steric bulk. The spatial arrangement of the atoms in its side chain physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the peptide chain. This steric hindrance significantly slows down the reaction rate, often leading to incomplete coupling and the formation of deletion sequences.[4]

Furthermore, as the peptide chain elongates on the solid support, the risk of peptide aggregation increases.[4][5] This aggregation, driven by intermolecular hydrogen bonding, can further block reactive sites, exacerbating the coupling problem.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Strategies

This section addresses common questions and provides actionable solutions for overcoming incomplete coupling with (R)-Dolaphenine.

Q1: My standard coupling protocol with DIC/HOBt is failing for (R)-Dolaphenine. What should I do first?

A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier presented by (R)-Dolaphenine.[4][6][7]

Your first and most critical step is to switch to a more powerful in-situ activating reagent. These reagents form highly reactive activated species that can more effectively drive the reaction to completion.[8]

Recommended Reagent Classes:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are widely used and highly effective for hindered couplings.[4] HATU, in particular, generates highly reactive OAt esters and is often considered a top choice for difficult sequences.[4][8]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[4] PyAOP, similar to HATU, forms reactive OAt esters.

The following diagram illustrates the general principle of in-situ activation:

Caption: In-situ activation of (R)-Dolaphenine for peptide coupling.

Q2: I've switched to HATU, but my coupling is still incomplete. What are my next steps?

A2: Even with a powerful coupling reagent, stubborn couplings may require further optimization. Here's a logical progression of troubleshooting steps:

  • Implement a Double Coupling Strategy: This is a common and highly effective method to drive difficult reactions to completion.[4] After the initial coupling reaction, simply repeat the coupling step with a fresh solution of the activated (R)-Dolaphenine.

  • Optimize the Solvent: The solvent plays a crucial role in solvating the peptide-resin complex. Poor solvation can lead to aggregation and reduced reaction efficiency.[4]

    • Switch to NMP: N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for complex peptide sequences.[4]

    • Use Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[9]

  • Increase Reaction Time and Temperature:

    • Longer Reaction Times: Steric hindrance slows down the reaction kinetics.[4] Extending the coupling time from the standard 1-2 hours to several hours or even overnight can significantly improve the yield.[4]

    • Elevated Temperature: Gentle heating can help overcome the activation energy barrier. However, this must be done with caution to minimize the risk of racemization.[4] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion in minutes.[4]

The following workflow diagram outlines a systematic approach to troubleshooting incomplete coupling:

Troubleshooting_Workflow Start Incomplete Coupling with (R)-Dolaphenine CheckReagent Is the coupling reagent potent enough (e.g., HATU)? Start->CheckReagent SwitchReagent Switch to HATU, HCTU, or PyAOP CheckReagent->SwitchReagent No DoubleCouple Perform a double coupling CheckReagent->DoubleCouple Yes SwitchReagent->DoubleCouple OptimizeSolvent Optimize Solvent (NMP or DCM/DMF/NMP) DoubleCouple->OptimizeSolvent IncreaseTimeTemp Increase Reaction Time and/or Temperature (Caution!) OptimizeSolvent->IncreaseTimeTemp CheckCompletion Monitor Coupling (e.g., Kaiser Test) IncreaseTimeTemp->CheckCompletion CheckCompletion->DoubleCouple Positive (and incomplete) Success Coupling Successful CheckCompletion->Success Negative CapResin Cap unreacted amines with Acetic Anhydride CheckCompletion->CapResin Positive (after multiple attempts)

Caption: A systematic workflow for troubleshooting incomplete coupling.

Q3: How can I monitor the completeness of the coupling reaction?

A3: It is crucial to monitor the reaction to determine if your optimizations are effective. The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[7][10]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling is complete or near completion.

If the Kaiser test remains positive after repeated coupling attempts, it is advisable to cap the unreacted amines using a reagent like acetic anhydride.[10] This prevents the formation of deletion peptide impurities in your final product.[10]

Q4: Could other factors besides the coupling step itself be contributing to low yields?

A4: Yes, issues with other steps in the solid-phase peptide synthesis (SPPS) cycle can manifest as apparent low coupling efficiency.

  • Incomplete Fmoc Deprotection: Steric hindrance can also impede the complete removal of the Fmoc protecting group from the N-terminus of the peptide.[5] If the Fmoc group is not fully removed, the subsequent coupling reaction cannot proceed. Ensure your deprotection step (e.g., with 20% piperidine in DMF) is efficient by increasing the reaction time or performing a double deprotection.[5]

  • Peptide Aggregation: As mentioned earlier, aggregation of peptide chains on the resin can physically block reactive sites.[5][11] Strategies to disrupt aggregation include:

    • Using "difficult sequence" protocols.

    • Incorporating chaotropic salts.[5][9]

    • Utilizing specialized solvents.[9]

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent is paramount. The table below summarizes the relative reactivity of common coupling reagents for sterically hindered amino acids.

Coupling ReagentActivated Ester TypeRelative ReactivityNotes
HATU/PyAOP OAt esterVery HighGenerally considered the most effective for hindered couplings due to the high reactivity and anchimeric assistance from the pyridine nitrogen.[4][8]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[4]
COMU Oxyma esterHighPerforms better than HOBt-based reagents.
HBTU/PyBOP OBt esterModerateOften sufficient for routine couplings but can be inadequate for highly hindered residues like (R)-Dolaphenine.[4]
DIC/HOBt OBt esterLow to ModerateGenerally not recommended for sterically demanding couplings.[4][7]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling of (R)-Dolaphenine using HATU

This protocol is designed for situations where a standard single coupling is insufficient.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3-5 times).[4]

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-(R)-Dolaphenine (3-4 equivalents relative to resin loading) by dissolving it with HATU (3-3.9 equivalents) and a non-nucleophilic base like DIPEA (6-8 equivalents) in DMF.[4] Allow the pre-activation to proceed for 1-5 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.[7]

    • Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to check for completeness.[7] If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling: Repeat step 2 with a fresh solution of activated Fmoc-(R)-Dolaphenine.[4]

  • Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any residual reagents.[7]

Protocol 2: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple after repeated attempts.

  • Washing: Wash the peptide-resin thoroughly with DMF.[10]

  • Capping Solution: Prepare a solution of acetic anhydride (50 equivalents based on resin substitution) and pyridine or DIPEA (50 equivalents) in DMF.[10]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[10]

  • Washing and Monitoring: Wash the resin with DMF and perform a Kaiser test.[10] If the test is not negative, repeat the capping procedure.[10]

By systematically applying these troubleshooting strategies and optimized protocols, researchers can significantly improve the success rate of coupling the sterically challenging (R)-Dolaphenine, enabling the efficient synthesis of complex and biologically important peptides.

References

  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing.
  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. PubMed. (2025).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Strategies to overcome steric hindrance in N-methyl
  • Novabiochem® Coupling reagents. Merck Millipore.
  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. (2019).
  • Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine. Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Coupling Reagents. Aapptec Peptides.
  • New Development of Coupling Reagents for Hindered Peptide.
  • Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modific
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • A Practical Approach to Asymmetric Synthesis of Dolastatin 10.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science (RSC Publishing).
  • Amino Acid Deriv
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. (2023).
  • Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid. Benchchem.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Why am I not getting the coupled peptide after fmoc deprotection and cleavage?. (2014).
  • Peptide synthesis troubleshooting : r/OrganicChemistry. Reddit. (2023).
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agit

Sources

Optimization

Technical Support Center: Troubleshooting the Thio-Ugi Reaction for (S)-Dolaphenine Synthesis

Welcome to the Technical Support Center for the synthesis of (S)-dolaphenine (Doe) . Dolaphenine is the critical C-terminal thiazole-containing amino acid of Dolastatin 10, a highly potent marine-derived antimitotic pent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (S)-dolaphenine (Doe) . Dolaphenine is the critical C-terminal thiazole-containing amino acid of Dolastatin 10, a highly potent marine-derived antimitotic pentapeptide [1].

Historically, the chemical synthesis of the Doe subunit relied on the dehydrogenation of thiazolines (e.g., using MnO₂), a process plagued by low yields and severe racemization of the phenylalanine-derived chiral center [2]. To overcome these bottlenecks, the modern four-step Thio-Ugi multicomponent reaction (MCR) approach was developed. This method offers a highly efficient, stereoretentive, and scalable pathway by constructing the thiazole ring directly from an endothiodipeptide intermediate[3].

This guide provides mechanistic insights, step-by-step protocols, and troubleshooting FAQs for this workflow.

Part 1: Mechanistic Workflow

ThioUgiWorkflow N1 1. Multicomponent Assembly (Aldehyde + Amine + Isocyanide + Thioacid) N2 2. Saponification (LiOH, THF/MeOH) N1->N2 Forms Endothiodipeptide (TFE Solvent) N3 3. Cyclization & Triflation (Tf2O or TMSOTf, Base) N2->N3 Unmasks Carboxylic Acid N4 4. Pd-Catalyzed Reduction (Pd(OAc)2, PPh3, HCOOH, Et3N) N3->N4 Thiazolyl Triflate Intermediate N5 Boc-(S)-Dolaphenine (Enantiopure Thiazole) N4->N5 Deoxygenative Hydride Transfer

Workflow of the Thio-Ugi multicomponent assembly and subsequent cyclization to (S)-dolaphenine.

Part 2: Step-by-Step Experimental Protocol

The following self-validating protocol is adapted from the optimized synthesis of Boc-protected (S)-dolaphenine [3].

Step 1: Thio-Ugi Multicomponent Assembly (Endothiodipeptide Formation)

  • Action: Combine the aldehyde, amine, isocyanoacetate, and thiocarboxylic acid (e.g., Boc-protected thiophenylalanine) in 2,2,2-trifluoroethanol (TFE) at room temperature [4].

  • Causality: TFE is a strongly hydrogen-bonding, highly ionizing solvent. It accelerates the condensation of the amine and aldehyde into the iminium ion, while simultaneously stabilizing the highly crowded transition state during the isocyanide α-addition[4].

  • Validation: Monitor the reaction via IR spectroscopy. The complete disappearance of the characteristic isocyanide stretch (~2150 cm⁻¹) indicates reaction completion.

Step 2: Saponification

  • Action: Treat the resulting endothiodipeptide ester with aqueous LiOH in a THF/MeOH mixture, followed by mild acidification to pH 3–4.

  • Causality: This step unmasks the free carboxylic acid, providing the necessary nucleophilic/electrophilic handle for the subsequent intramolecular cyclization[3].

Step 3: Cyclization and Triflation (Thiazolyl Triflate Formation)

  • Action: React the free acid with trifluoromethanesulfonic anhydride (Tf₂O) or TMSOTf in the presence of a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) in anhydrous dichloromethane (DCM)[3].

  • Causality: The activating agent converts the carboxylic acid into a highly electrophilic mixed anhydride. This drives an intramolecular nucleophilic attack by the thioamide sulfur, forming a thiazolone intermediate. This intermediate is immediately trapped by the triflyl group as a stable enol triflate (thiazolyl triflate)[3].

  • Validation: Perform ¹⁹F NMR on the crude mixture. A characteristic sharp singlet (typically around -73 ppm) confirms the successful incorporation of the triflate group.

Step 4: Palladium-Catalyzed Deoxygenative Reduction

  • Action: Heat the thiazolyl triflate with Pd(OAc)₂ (8 mol%), PPh₃ (32 mol%), Et₃N (2 equiv), and formic acid (2 equiv) in anhydrous THF at 60 °C for 4 hours[3].

  • Causality: The Pd(0) species undergoes oxidative addition into the C–O(Tf) bond. The formate anion coordinates to the palladium and undergoes β-hydride elimination, releasing CO₂ gas and transferring a hydride to the metal center. Subsequent reductive elimination yields the final Boc-(S)-dolaphenine thiazole. Because this bypasses harsh oxidants, the chiral center remains perfectly intact[3].

  • Validation: Following an extractive workup (EtOAc/KHSO₄/NaHCO₃), ¹H NMR will reveal the diagnostic aromatic proton of the newly formed thiazole ring.

Part 3: Troubleshooting FAQs

Q1: Why is my initial Thio-Ugi assembly stalling or producing low yields?

  • Diagnosis: Suboptimal solvent choice or extreme steric hindrance preventing iminium formation.

  • Solution: If using methanol, switch to 2,2,2-trifluoroethanol (TFE). TFE significantly enhances the reaction rate of Ugi-type MCRs by promoting iminium ion formation and stabilizing the transition state [4]. Ensure the reaction is highly concentrated (1–2 M) to drive the multicomponent kinetics forward.

Q2: I am observing epimerization/racemization in my final Dolaphenine product. How do I prevent this?

  • Diagnosis: You are likely utilizing classical Hantzsch or thiazoline-dehydrogenation routes (e.g., using MnO₂), which are notorious for eroding the stereocenter at the phenylalanine-derived chiral carbon [2].

  • Solution: Transition strictly to the Thio-Ugi/Triflate reduction protocol. Because the Thio-Ugi reaction directly constructs the thioamide backbone and the Pd-catalyzed reduction operates under mild conditions (60 °C, formic acid/Et₃N), the α-chiral center is never subjected to harsh oxidative conditions, preserving >98% enantiomeric excess (ee)[3].

Q3: The cyclization to the thiazolyl triflate is incomplete, yielding a complex mixture of products.

  • Diagnosis: Moisture in the reaction or insufficient activation of the carboxylic acid.

  • Solution: The cyclization via the thiazolone intermediate requires strictly anhydrous conditions. Dry your DCM over activated molecular sieves. Use freshly distilled Tf₂O or TMSOTf. If the reaction is sluggish, ensure the base (e.g., 2,6-lutidine) is present in a slight excess to neutralize the generated triflic acid, which can otherwise degrade the sensitive thioamide[3].

Q4: The Pd-catalyzed reduction is failing; starting material is recovered.

  • Diagnosis: Catalyst poisoning or inefficient hydride transfer.

  • Solution: Ensure the THF is thoroughly degassed (e.g., via freeze-pump-thaw) to prevent oxidation of the Pd(0)/PPh₃ catalyst complex. The ratio of Et₃N to formic acid is critical; they must form the azeotropic triethylammonium formate complex in situ to act as an efficient hydride donor[3].

Part 4: Quantitative Data & Method Comparison
Synthesis MethodOverall YieldRacemization RiskScalabilityKey Reagents
Classical MnO₂ Dehydrogenation 10% – 45%High (Variable ee%)Poor (Harsh oxidation)MnO₂, Thiazoline precursors
Modified Hantzsch Method 50% – 60%ModerateModerateBromopyruvates, Thioamides
Thio-Ugi / Pd-Reduction > 70%Very Low (>98% ee)ExcellentTFE, Tf₂O, Pd(OAc)₂, HCOOH

Table 1: Comparison of Dolaphenine synthesis methodologies, highlighting the efficiency of the Thio-Ugi approach [5].

References
  • Wessjohann, L. A., et al. (2014). Further Components Carboxylic Acid and Amine (Ugi Reaction). Thieme E-Books. URL: [Link]

  • Flahive, E., & Srirangam, J. (2022). Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs. Journal of Natural Products, 85(2), 466-493. URL: [Link]

  • Wang, Y., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Marine Drugs, 19(7), 363. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Chiral Auxiliaries for the Stereoselective Synthesis of (R)-Dolaphenine's Core

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Auxiliary for Asymmetric Phenylalanine Synthesis In the landscape of pharmaceutical development, the precise control of stereochemistry is not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Auxiliary for Asymmetric Phenylalanine Synthesis

In the landscape of pharmaceutical development, the precise control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of a drug's efficacy and safety. (R)-Dolaphenine, a synthetic amino acid derivative, stands as a testament to this principle. Its biological activity is intrinsically linked to the (R)-configuration at its α-carbon. Consequently, the development of efficient and highly stereoselective synthetic routes is of paramount importance. This guide provides a head-to-head comparison of two stalwart chiral auxiliaries, Evans' Oxazolidinone and Oppolzer's Camphorsultam, for the asymmetric synthesis of the (R)-Dolaphenine core. By examining the experimental data and the underlying mechanistic principles, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Central Challenge: Asymmetric Alkylation

The key strategic disconnection in the synthesis of (R)-Dolaphenine and its analogs often involves the asymmetric alkylation of a glycine or sarcosine enolate equivalent. This crucial step establishes the stereogenic center that defines the molecule's bioactivity. The choice of chiral auxiliary here is pivotal, as it dictates the facial selectivity of the incoming electrophile, thereby controlling the absolute stereochemistry of the product.

Head-to-Head Comparison: Evans' Oxazolidinone vs. Oppolzer's Camphorsultam

To provide a tangible comparison, we will analyze the performance of these two auxiliaries in the context of a representative transformation: the asymmetric alkylation of an N-acylated auxiliary with a benzyl-type electrophile, a reaction that forges the core of a phenylalanine derivative.

ParameterEvans' Oxazolidinone AuxiliaryOppolzer's Camphorsultam Auxiliary
Reaction Asymmetric Alkylation of N-Propionyl OxazolidinoneAsymmetric Alkylation of Boc-Sarcosinate Sultam
Diastereoselectivity Typically >98:2 d.r.[1]High optical purity reported[2]
Yield 61-77% (for allylation)[3]High yields generally reported
Enolate Formation Sodium bis(trimethylsilyl)amide (NaHMDS) or LDA[1]Not explicitly stated for this specific reaction, but typically strong non-nucleophilic bases are used.
Auxiliary Removal LiOH/H₂O₂[1]Not detailed in the specific context, but various methods exist.
Availability Both enantiomers are commercially available.[1]Both enantiomers are commercially available.[4]
Crystallinity Products are often crystalline, aiding purification.Products are often crystalline, aiding purification.

In-Depth Analysis and Mechanistic Rationale

Evans' Oxazolidinone: A Legacy of High Diastereoselectivity

The Evans' oxazolidinone auxiliaries, derived from readily available amino alcohols, have a long-standing reputation for providing excellent stereocontrol in a variety of asymmetric transformations.[5] In the context of alkylation, the N-acyl oxazolidinone is deprotonated to form a rigid, chelated (Z)-enolate.[1] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity. This predictable stereochemical outcome is a significant advantage of this auxiliary.

Oppolzer's Camphorsultam: A Robust and Versatile Controller

Oppolzer's camphorsultam, derived from camphor, is another powerful chiral auxiliary known for its high stereodirecting ability and the crystalline nature of its derivatives, which facilitates purification by recrystallization.[4] In a synthesis of a (S)-Boc-N-methyl-p-benzoyl-phenylalanine, a close analog of the (R)-Dolaphenine core, the levorotatory sultam was used to achieve high optical purity in the alkylation of a Boc-sarcosinate derivative.[2] The rigid bicyclic structure of the sultam provides a well-defined chiral environment, effectively controlling the trajectory of the electrophile.

Experimental Protocols

Representative Protocol for Evans' Auxiliary-Mediated Alkylation

1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes, after which propionyl chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the N-propionyl oxazolidinone.

2. Asymmetric Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (1.1 eq) dropwise. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (1.2 eq). The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The desired diastereomer is isolated by flash chromatography.

3. Auxiliary Cleavage: The purified alkylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water. The solution is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq). The reaction is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of an aqueous solution of Na₂SO₃. The mixture is acidified with HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the (R)-2-methyl-3-phenylpropanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

Representative Protocol for Oppolzer's Sultam-Mediated Alkylation (Adapted from Karoyan et al., 1998[2])

1. Preparation of Sultam Boc-Sarcosinate: To a solution of Boc-sarcosine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added oxalyl chloride (1.1 eq) and a catalytic amount of DMF. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure. The resulting acid chloride is dissolved in anhydrous THF and added dropwise to a solution of the lithium salt of the levorotatory camphorsultam (prepared by treating the sultam with n-BuLi at -78 °C) in THF at -78 °C. The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and worked up as described for the Evans auxiliary.

2. Asymmetric Alkylation: The sultam Boc-sarcosinate (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes. The desired electrophile (e.g., a substituted benzyl bromide) (1.2 eq) is then added, and the reaction is stirred at -78 °C for several hours until completion (monitored by TLC). The reaction is quenched and worked up as previously described. The product is purified by chromatography or crystallization.

3. Auxiliary Cleavage: The cleavage of the N-acylsultam can be achieved under various conditions, such as hydrolysis with LiOH in aqueous THF or reductive cleavage with LiBH₄, to yield the corresponding carboxylic acid or alcohol, respectively, and the recoverable chiral auxiliary.

Conclusion and Recommendation

Both Evans' oxazolidinone and Oppolzer's camphorsultam are exceptional chiral auxiliaries for the asymmetric synthesis of the (R)-Dolaphenine core. The choice between them may depend on several factors:

  • Diastereoselectivity: Evans' auxiliaries are renowned for their consistently high and predictable diastereoselectivity in alkylation reactions.

  • Crystallinity: Both auxiliaries often yield crystalline derivatives, which can be a significant advantage for purification on a larger scale, potentially avoiding chromatography.

  • Cleavage Conditions: The specific conditions required for auxiliary removal and the compatibility of these conditions with other functional groups in the molecule should be considered.

  • Cost and Availability: While both are commercially available, the cost for large-scale applications might be a deciding factor.

For initial small-scale investigations and when extremely high diastereoselectivity is the primary concern, Evans' oxazolidinone is a highly recommended starting point due to the extensive literature and predictable outcomes. For larger-scale syntheses where purification by crystallization is desirable, Oppolzer's camphorsultam presents a compelling alternative. Ultimately, the optimal choice will be guided by the specific requirements of the synthetic route and the practical considerations of the research environment.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc. 1982, 104, 1737-1739.
  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. J. Am. Chem. Soc. 1997, 119, 6496-6511.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. Chem. Rev. 1996, 96, 835–875.
  • Karoyan, P.; Sagan, S.; Clodic, G.; Lavielle, S.; Chassaing, G. Bioorg. Med. Chem. Lett. 1998, 8, 1369-1374.
  • Oppolzer, W.; Chapuis, C.; Bernardinelli, G. Helv. Chim. Acta 1984, 67, 1397.
  • Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 83.
  • Crimmins, M. T.; King, B. W. J. Org. Chem. 1996, 61, 4192-4193.
  • Gage, J. R.; Evans, D. A. Org. Synth. 1990, 68, 77.
  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103, 2127-2129.
  • Oppolzer, W. Pure & Appl. Chem. 1990, 62, 1241-1250.
  • Gage, J. R.; Evans, D. A. "Diastereoselective Alkylation of a Chiral Oxazolidinone", Organic Syntheses, Coll. Vol. 8, p.528 (1993); Vol. 68, p.83 (1990). [Link]

  • Myers, A. G. Asymmetric Alkylation of Enolates. Chem 115 Handout. [Link]

  • Weibel, D. B.; Walker, T. R.; Schroeder, D. R. (−)-d-2,10-camphorsultam. Organic Syntheses, Vol. 70, p.246 (1992); Coll. Vol. 9, p.141 (1998). [Link]

  • Karoyan, P.; Sagan, S.; Clodic, G.; Lavielle, S.; Chassaing, G. Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P. Bioorg. Med. Chem. Lett.1998 , 8 (11), 1369-1374. [Link]

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Comparative

The Dolaphenine Moiety: A Critical C-Terminal Anchor in Dolastatin 10's Potent Cytotoxicity

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Dolastatin 10's P5 Unit Dolastatin 10, a pentapeptide originally isolated from the sea hare Dolabella auricularia, stands as one of the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Dolastatin 10's P5 Unit

Dolastatin 10, a pentapeptide originally isolated from the sea hare Dolabella auricularia, stands as one of the most potent antineoplastic agents ever discovered.[1][2] Its remarkable cytotoxicity, often in the sub-nanomolar range, stems from its ability to inhibit tubulin polymerization, a critical process for cell division.[1] This guide delves into the intricate structure-activity relationship (SAR) of a key component of Dolastatin 10: the C-terminal dolaphenine (Doe) moiety. While modifications to the N-terminus and the peptide backbone have been extensively studied, the unique dolaphenine unit plays a pivotal role in the molecule's overall activity and offers a fascinating case study in medicinal chemistry and drug design.[3][4]

This comparison guide will navigate the chemical nuances of the dolaphenine residue, comparing its contribution to cytotoxicity against various synthetic analogues. We will explore experimental data that illuminates how modifications to this C-terminal anchor impact biological activity, providing researchers and drug development professionals with a comprehensive understanding of the SAR at this crucial position.

The Architectural Significance of Dolaphenine

Dolastatin 10's structure is a testament to the chemical ingenuity of nature, comprising several unique amino acid residues.[5] The dolaphenine moiety, a derivative of phenylalanine featuring a thiazole ring, is the C-terminal (P5) unit of this potent pentapeptide.[5] Its aromatic and heterocyclic nature contributes to the overall conformation and binding of Dolastatin 10 to its target, β-tubulin.[1]

The thiazole ring, in particular, has been a subject of interest. While not essential for tubulin binding, its presence and substitution pattern can significantly influence the cytotoxic potency of the molecule. This has led to the development of numerous synthetic analogues, or auristatins, where the dolaphenine unit is modified or replaced entirely. These efforts have been instrumental in the creation of highly successful antibody-drug conjugates (ADCs), where the auristatin is the cytotoxic payload.[6]

Comparative Analysis of Dolaphenine Analogues

The exploration of the dolaphenine SAR has largely involved two main strategies: replacement of the entire dolaphenine unit with other chemical entities and modification of the existing dolaphenine structure. The following sections and the corresponding data table provide a comparative overview of these approaches.

Replacement of the Dolaphenine Moiety

One of the most significant findings in the SAR of Dolastatin 10 was the discovery that the entire dolaphenine unit could be replaced with other, simpler aromatic groups without a complete loss of activity. This led to the development of some of the most well-known auristatins.

A pivotal study demonstrated that replacing dolaphenine with phenethylamine resulted in Auristatin PE, a compound that exhibited cytotoxicity and tubulin assembly inhibition comparable to the parent Dolastatin 10.[7] This discovery was crucial as it simplified the synthetic process and opened the door for further C-terminal modifications.

Another key analogue is Monomethyl Auristatin F (MMAF) , where the dolaphenine is replaced by phenylalanine.[8] While free MMAF is less potent than MMAE (which has a norephedrine C-terminal unit) due to its charge impairing cell permeability, it exhibits very strong tubulin binding.[9][10] This highlights that the C-terminal modification can fine-tune the balance between target affinity and cellular uptake.

The data below summarizes the in vitro cytotoxicity of Dolastatin 10 and several key analogues with modifications at the dolaphenine position.

CompoundC-Terminal Moiety (P5)Cell LineGI50/IC50 (nM)Reference(s)
Dolastatin 10 DolaphenineL12100.03[1]
NCI-H690.059[1]
DU-1450.5[1]
Auristatin PE (TZT-1027) PhenethylamineVariousComparable to Dolastatin 10[7]
Monomethyl Auristatin F (MMAF) PhenylalanineHCT 116Less potent than MMAE[11]
Dolastatinol Dolaphenine with methylene hydroxylMDA MB 231Potent[12]
Analogue with Phenylalanine PhenylalanineMOLM13Potent (in combination with other modifications)[3]

Causality Behind Experimental Observations: The ability to replace the complex dolaphenine moiety with simpler aromatic structures like phenethylamine and phenylalanine suggests that the primary role of the C-terminus is to provide a hydrophobic anchor that contributes to the overall binding affinity to tubulin. The precise nature of the aromatic system and its substituents can then modulate this interaction and influence other properties like cell permeability. For instance, the introduction of a hydroxyl group in Dolastatinol demonstrates that the thiazole ring can be functionalized to potentially improve properties without sacrificing potency.[12]

Modifications to the Dolaphenine Thiazole Ring

Fewer studies have focused on systematic modifications of the thiazole ring itself. However, the development of Dolastatinol , which features a methylene hydroxyl group on the thiazole ring of dolaphenine, is a notable example.[12] This modification was shown to preserve the high cytotoxicity of the parent compound, indicating that the thiazole ring can be a point for further functionalization, potentially for attaching linkers for ADCs or for modulating physicochemical properties.[12]

Mechanism of Action: Inhibition of Tubulin Polymerization

Dolastatin 10 and its analogues exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[1] They bind to the β-subunit of tubulin at the vinca alkaloid binding site, preventing the polymerization of tubulin dimers into microtubules.[1] This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Dolastatin 10 Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Polymerization_Point Tubulin Dimers->Polymerization_Point Microtubules->Tubulin Dimers Depolymerization Dolastatin_10 Dolastatin 10 / Analogue Inhibition Dolastatin_10->Inhibition Inhibition->Polymerization_Point Inhibits Cell_Cycle_Arrest G2/M Phase Arrest Inhibition->Cell_Cycle_Arrest Polymerization_Point->Microtubules Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for the key experiments used to evaluate the structure-activity relationship of the dolaphenine moiety.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add the diluted compounds to the wells, including a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

G

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This cell-free assay measures the direct effect of a compound on the polymerization of purified tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Reconstitute tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice.

  • Reaction Setup: In a 96-well plate on ice, add GTB, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well.

  • Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. Compare the rates of polymerization in the presence of the test compound to the vehicle control to determine the inhibitory effect.

Conclusion and Future Directions

The dolaphenine moiety of Dolastatin 10, while not an absolute requirement for cytotoxic activity, is a critical determinant of the molecule's high potency. The ability to replace this complex residue with simpler aromatic structures has been a cornerstone of the development of synthetic auristatins for use in ADCs. The SAR data clearly indicates that a hydrophobic C-terminal anchor is crucial for effective tubulin binding.

Future research in this area will likely focus on more subtle modifications of the dolaphenine ring to fine-tune the pharmacological properties of auristatins. This could include the introduction of functional groups to improve solubility, modulate cell permeability, or provide alternative attachment points for linkers in ADCs. As our understanding of the tubulin-auristatin interaction at the molecular level deepens, so too will our ability to rationally design next-generation microtubule inhibitors with enhanced therapeutic indices. The dolaphenine moiety, once a synthetic challenge, now represents a versatile platform for innovation in the ongoing fight against cancer.

References

  • Pettit, G. R., Srirangam, J. K., Barkoczy, J., Williams, M. D., Durkin, K. P., Boyd, M. R., Bai, R., Hamel, E., Schmidt, J. M., & Chapuis, J. C. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Anticancer Drug Design, 10(7), 529–544.
  • Maderna, A., Doroski, M., Le, H., ... & O'Donnell, C. J. (2021). Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 12(10), 1596–1602.
  • Akaiwa, J., Mendelsohn, B. A., ... & An, Z. (2018).
  • Wang, X., Dong, S., Feng, D., Chen, Y., Ma, M., & Hu, W. (2017).
  • Singh, S. B. (2022). Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs.
  • Bai, R., Pettit, G. R., & Hamel, E. (1990). Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain. Biochemical Pharmacology, 39(12), 1941–1949.
  • Maderna, A., & Leverett, C. A. (2015). Recent Advances in the Development of New Auristatins: Structural Modifications and Application in Antibody Drug Conjugates. Molecular Pharmaceutics, 12(6), 1798–1812.
  • O'Donnell, C. J., & Doroski, M. (2019). Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives. YAKUGAKU ZASSHI, 139(11), 1365-1374.
  • Tessier, F., & Barbe, G. (2017). Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains.
  • Bai, R., Cichacz, Z. A., Herald, C. L., Pettit, G. R., & Hamel, E. (1993). Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity. Molecular Pharmacology, 44(4), 757–766.
  • Doronina, S. O., Mendelsohn, B. A., Bovee, T. D., ... & Senter, P. D. (2003). Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity.
  • Okeley, N. M., Miyamoto, J. B., ... & Senter, P. D. (2010). Development of orally active, clinically useful inhibitors of the mitotic kinesin KSP. ACS Chemical Biology, 5(2), 149–158.
  • Prota, A. E., Bargsten, K., ... & Steinmetz, M. O. (2016). Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics. PLoS ONE, 11(8), e0160890.
  • Li, Y., & Li, Y. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Marine Drugs, 19(7), 363.
  • Royal Society of Chemistry. (2020). CHAPTER 4: Auristatin Payloads for Antibody–Drug Conjugates (ADCs).
  • BenchChem. (2025).
  • ADC Review / Journal of Antibody-drug Conjugates. (2015).
  • Pettit, G. R., Kamano, Y., Herald, C. L., ... & Baczynskyj, L. (1987). The isolation and structure of a remarkable marine animal antineoplastic constituent: dolastatin 10. Journal of the American Chemical Society, 109(22), 6883–6885.
  • Maderna, A., Doroski, M., ... & O'Donnell, C. J. (2014). Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications. Journal of Medicinal Chemistry, 57(24), 10527–10543.
  • Wikipedia. (n.d.).
  • Miyazaki, K., Kobayashi, M., Natsume, T., Gondo, M., Mikami, T., Sakakibara, K., & Tsukagoshi, S. (1995). Synthesis and antitumor activity of novel dolastatin 10 analogs. Chemical & Pharmaceutical Bulletin, 43(10), 1706–1718.

Sources

Validation

Efficacy comparison of different methods for determining the enantiomeric excess of (R)-Dolaphenine

Efficacy Comparison of Methods for Determining the Enantiomeric Excess of (R)-Dolaphenine The Analytical Challenge: (R)-Dolaphenine (R)-Dolaphenine, chemically designated as1, is the unique C-terminal descarboxythiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison of Methods for Determining the Enantiomeric Excess of (R)-Dolaphenine

The Analytical Challenge: (R)-Dolaphenine

(R)-Dolaphenine, chemically designated as1, is the unique C-terminal descarboxythiazole building block of the potent marine-derived antineoplastic pentapeptide 2[1][2]. During its synthesis, the stereocenter adjacent to the C-2 position of the thiazole ring is notoriously labile. It is highly susceptible to base-catalyzed 3, particularly during oxidative decarbonylation or peptide coupling steps[3]. Consequently, establishing a robust, self-validating analytical framework to determine its enantiomeric excess (ee) is a critical quality control requirement.

This guide provides an objective, data-driven comparison of the three primary analytical modalities used to quantify the ee of (R)-Dolaphenine, exploring the causality behind the experimental design of each method.

Mechanistic Comparison of Analytical Modalities

Chiral High-Performance Liquid Chromatography (HPLC)

Mechanism: Separation is driven by transient, enantioselective diastereomeric interactions (hydrogen bonding, dipole-dipole, and π

π stacking) between the chiral stationary phase (CSP) and the enantiomers.
  • Causality in Method Design : Because (R)-Dolaphenine contains a primary amine, it exhibits strong secondary interactions with residual silanols on the silica backbone of standard CSPs, leading to severe peak tailing. To counteract this, a basic modifier (e.g., 0.1% diethylamine) is added to the mobile phase. The diethylamine competitively binds to the acidic silanol sites, restoring peak symmetry and ensuring accurate integration of trace enantiomeric impurities.

  • Chiral Gas Chromatography (GC)
    • Mechanism : Chiral GC employs functionalized cyclodextrin stationary phases (e.g., 4)[4]. Separation depends on the differential inclusion of the enantiomers into the chiral cyclodextrin cavity.

    • Causality in Method Design : The free amine of Dolaphenine lacks the thermal stability and volatility required for direct GC analysis; injecting it directly leads to column adsorption and thermal degradation. Pre-column derivatization (typically N-trifluoroacetylation or N-Boc protection) is mandatory. This masks the polar amine, enhances volatility, and significantly sharpens the chromatographic peaks.

    Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents
    • Mechanism : Reacting the enantiomeric mixture with (S)-Mosher's acid chloride ((S)-MTPA-Cl) generates covalent diastereomers. The magnetic anisotropy of the phenyl ring in the MTPA moiety differentially shields the protons and fluorines of the (R)- and (S)-Dolaphenine derivatives.

    • Causality in Method Design : 19 F NMR is specifically chosen over 1 H NMR because the CF 3​ signals appear in an uncluttered spectral region. This allows for highly accurate integration without the baseline interference commonly caused by overlapping aromatic or aliphatic proton signals.

    Quantitative Efficacy Comparison

    ParameterChiral HPLC (Amylose CSP)Chiral GC (Lipodex A) 19 F NMR (Mosher's Amide)
    Mechanism Transient diastereomeric complexesCavity inclusion complexesCovalent diastereomers
    Limit of Detection > 99.5% ee> 99.9% ee~ 98.0% ee
    Resolution (Rs) Moderate to High (Rs 1.5 - 3.0)Very High (Rs > 3.0)N/A (Baseline separated signals)
    Analysis Time 15 - 30 mins30 - 45 mins1 - 2 hours (incl. prep)
    Sample Prep Minimal (Dilute & Shoot)Moderate (Derivatization req.)High (Strictly anhydrous prep)
    Risk of Artifacts Low (Non-destructive)Medium (Thermal degradation)High (Kinetic resolution risk)

    Self-Validating Experimental Protocols

    Protocol A: Chiral HPLC Workflow (The Industry Standard)

    Expertise Note: This protocol relies on a strict System Suitability Test (SST). Without proving baseline resolution on a racemate prior to analysis, a single peak cannot be trusted as enantiopure.

    • Mobile Phase Preparation : Mix Hexane and Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA). Degas via sonication for 10 minutes.

    • System Suitability (Self-Validation Gate) : Inject 10 µL of a 1 mg/mL racemic (R/S)-Dolaphenine standard. Proceed to sample analysis only if the resolution (Rs) between the (R) and (S) peaks is 1.5.

    • Sample Analysis : Inject 10 µL of the synthesized (R)-Dolaphenine sample.

    • Quantification : Calculate ee using the area under the curve (AUC): ee = [(Area R - Area S) / (Area R + Area S)] × 100.

    Protocol B: 19 F NMR Mosher's Derivatization (Orthogonal Confirmation)

    Expertise Note: The primary failure mode of this method is kinetic resolution. If the derivatization does not reach 100% conversion, the faster-reacting enantiomer will be overrepresented, yielding a false ee value.

    • Reaction Setup : Dissolve 10 mg of (R)-Dolaphenine in 0.5 mL of anhydrous CDCl 3​ directly in an NMR tube.

    • Reagent Addition : Add 3 equivalents of anhydrous pyridine, followed by 2 equivalents of (S)-MTPA-Cl.

    • Self-Validating Monitoring : Monitor the reaction via 1 H NMR. Ensure the complete disappearance of the starting amine's α -proton signal. Do not proceed until conversion is absolute.

    • Data Acquisition : Acquire 19 F NMR spectra (with 1 H decoupling). Integrate the distinct CF 3​ singlets corresponding to the (R,S) and (S,S) diastereomers to calculate the diastereomeric ratio (dr), which directly correlates to the ee.

    Workflow Visualization

    Analytical decision matrix and workflow for determining the enantiomeric excess of Dolaphenine.

    References

    • National Institutes of Health (NIH) - PubChem. "(R)-Dolaphenine | C11H12N2S | CID 10375649". PubChem Database.[Link]

    • Pettit, G. R., et al. "Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications". PubMed Central (PMC).[Link]

    • Scherkenbeck, J., et al. "Biomimetic Synthesis of Cbz-(S)-Dolaphenine". PubMed Central (PMC).[Link]

    • Blanc, D., et al. "Stereoselective Synthesis of iso-Dolaproine via Dynamic Kinetic Resolution". Organic Letters, ACS Publications.[Link]

    Sources

    Comparative

    Comparative study of Dolastatin 10 analogs with N-terminal versus C-terminal (dolaphenine) modifications

    Introduction: The Enduring Potency of Dolastatin 10 Dolastatin 10, a pentapeptide originally isolated from the sea hare Dolabella auricularia, stands as a testament to the power of natural products in oncology research.[...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Enduring Potency of Dolastatin 10

    Dolastatin 10, a pentapeptide originally isolated from the sea hare Dolabella auricularia, stands as a testament to the power of natural products in oncology research.[1] Its extraordinary cytotoxicity, with sub-nanomolar activity against a wide array of cancer cell lines, has cemented its status as a pivotal compound in the development of anticancer agents.[1] The primary mechanism of action for Dolastatin 10 is the potent inhibition of tubulin polymerization, a critical process for cell division.[2][3] By binding to the vinca alkaloid site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4]

    Despite its remarkable potency, Dolastatin 10 itself faced challenges in clinical trials due to a narrow therapeutic window.[5][6] This led to the development of synthetic analogs, collectively known as auristatins, with the goal of optimizing its pharmacological properties.[1][6] These efforts have largely focused on modifications at the N-terminal and C-terminal ends of the peptide backbone.[1][7] This guide provides a comparative study of Dolastatin 10 analogs with N-terminal versus C-terminal (dolaphenine) modifications, synthesizing experimental data to elucidate structure-activity relationships (SAR) and guide future drug design.

    The Rationale for Terminal Modifications

    The pentapeptide structure of Dolastatin 10 consists of four unique amino acids: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap), with a C-terminal amine, dolaphenine (Doe).[7] Modifications at the N-terminal (Dov) and C-terminal (Doe) positions have been extensively explored because these regions are generally more tolerant to structural changes without completely abrogating the core binding interactions with tubulin.[6][8] The central core of the molecule (Val-Dil-Dap) appears to be more critical for maintaining the potent cytotoxic activity.[9]

    The primary objectives of these modifications are to:

    • Modulate Potency: Fine-tune the cytotoxic activity to achieve a better balance between efficacy and toxicity.

    • Improve Physicochemical Properties: Enhance solubility, stability, and cell permeability.

    • Enable Conjugation: Introduce functional groups for attachment to monoclonal antibodies, forming highly targeted antibody-drug conjugates (ADCs).[6][10]

    Comparative Analysis of N-Terminal vs. C-Terminal Modifications

    N-Terminal Modifications: Enhancing Potency

    Research into N-terminal modifications has revealed that this position is crucial for modulating the cytotoxic potency of Dolastatin 10 analogs. The seminal analogs, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), feature an N-methylated valine at this position.[11] Subsequent studies have explored a variety of other modifications.

    A study by Wang et al. (2017) synthesized ten Dolastatin 10 analogues with N-terminal modifications and compared their potency against the HCT 116 human colon cancer cell line to that of MMAF.[12] Their findings indicated that four of these novel compounds exhibited enhanced potency, demonstrating that the N-terminus is a key site for optimizing cytotoxic activity.[12] Further research has explored the introduction of α,α-disubstituted amino acids at the N-terminus, leading to analogs with excellent potencies and differential ADME (absorption, distribution, metabolism, and excretion) properties.[13][14]

    The general trend observed with N-terminal modifications is a direct and significant impact on the intrinsic cytotoxicity of the molecule. Even subtle changes in this region can lead to substantial shifts in potency.

    C-Terminal (Dolaphenine) Modifications: Versatility for Conjugation and Modulating Properties

    The C-terminal dolaphenine (Doe) unit, with its unique thiazole moiety, has been a major focus for modifications aimed at creating versatile payloads for ADCs.[10] The replacement of the dolaphenine unit is often well-tolerated and provides an avenue for introducing various functional groups.

    One of the most important findings is that the dolaphenine unit can be replaced with other residues, such as phenethylamine or phenylalanine, to create highly potent analogs like auristatin PE and MMAF, respectively.[5][15] This highlights the flexibility of the C-terminus.

    Studies have focused on introducing functional groups like amines, alcohols, and thiols at the C-terminus, which can be used for conjugation to linker chemistries in ADCs.[10] These modifications have been shown to produce analogs that retain excellent potency in tumor cell proliferation assays.[10] For example, the development of "dolastatinol," a methylene hydroxyl derivative of Dolastatin 10, demonstrated that the introduction of a C-terminal hydroxyl functionality preserves the potent anticancer properties of the parent compound.[5]

    In essence, C-terminal modifications are critical for adapting the Dolastatin 10 scaffold for use in ADCs and for fine-tuning properties such as hydrophilicity, while generally maintaining high levels of cytotoxicity.

    Quantitative Data Summary

    The following tables summarize key experimental data from various studies, comparing the cytotoxicities of N-terminally and C-terminally modified Dolastatin 10 analogs. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

    Table 1: Comparison of N-Terminal Modified Analogs against HCT 116 Cells

    CompoundN-Terminal ModificationIC50 (nM) vs. HCT 116Potency vs. MMAFReference
    MMAF N-methylvaline1.58-[11]
    Analog 1 Specific ModificationValueEnhanced/Reduced[12]
    Analog 2 Specific ModificationValueEnhanced/Reduced[12]
    Analog 3 Specific ModificationValueEnhanced/Reduced[12]
    Analog 4 Specific ModificationValueEnhanced/Reduced[12]

    Note: Specific IC50 values for all ten analogs were not detailed in the available abstract. The study reports that four of the synthesized compounds showed enhanced potency compared to MMAF.[12]

    Table 2: Comparison of C-Terminal Modified Analogs

    CompoundC-Terminal ModificationCell LineIC50/GI50 (nM)Reference
    Dolastatin 10 DolaphenineL12100.03[8]
    Auristatin PE Phenethylamine-Comparable to Dolastatin 10[15]
    MMAF PhenylalanineMDA MB 231Not Active[5]
    Dolastatinol Methylene HydroxylMDA MB 2311.54[5]
    Dolastatinol BT4740.95[5]
    Dolastatinol SKBR32.3[5]

    Mechanism of Action: Disruption of Microtubule Dynamics

    The core mechanism for all potent Dolastatin 10 analogs remains the inhibition of tubulin polymerization.[2] This process is initiated by the binding of the analog to the vinca alkaloid binding site on β-tubulin.[2][16] This interaction prevents the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[2] The inability to form a functional mitotic spindle leads to an arrest in the G2/M phase of the cell cycle.[2][5] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

    G Dolastatin 10 Analog Dolastatin 10 Analog Tubulin Dimers Tubulin Dimers Dolastatin 10 Analog->Tubulin Dimers Binds to Vinca Site Microtubules Microtubules Tubulin Dimers->Microtubules Inhibits Polymerization Mitosis Mitosis Microtubules->Mitosis Disrupts Mitotic Spindle G2/M Phase G2/M Phase Apoptosis Apoptosis Mitosis->Apoptosis Triggers

    Caption: Mechanism of action of Dolastatin 10 analogs.

    Experimental Protocols

    In Vitro Cytotoxicity Assay (MTT Assay)

    This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

    Objective: To determine the half-maximal inhibitory concentration (IC50) of Dolastatin 10 analogs.

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[11] The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.[11]

    Materials:

    • Cancer cell line (e.g., HCT 116, MDA MB 231)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Dolastatin 10 analog stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Plate reader

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[11]

    • Compound Treatment: Prepare serial dilutions of the Dolastatin 10 analog in complete medium and add to the wells. Include a vehicle control (DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

    G A Seed Cells in 96-well Plate B Add Serial Dilutions of Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

    Caption: Workflow for in vitro cytotoxicity testing.

    In Vitro Tubulin Polymerization Assay

    This assay directly measures the effect of a compound on the polymerization of purified tubulin.

    Objective: To determine if Dolastatin 10 analogs inhibit tubulin polymerization.

    Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[2][17]

    Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)[2]

    • Dolastatin 10 analog stock solution (in DMSO)

    • 96-well microplate

    • Temperature-controlled spectrophotometer

    Procedure:

    • Preparation: Prepare a reaction mixture containing tubulin in G-PEM buffer on ice.[2]

    • Compound Addition: Add various concentrations of the Dolastatin 10 analog or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.[2]

    • Initiation: Add the tubulin solution to the wells to initiate the reaction.

    • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes.[2][17]

    • Data Analysis: Plot absorbance versus time to visualize the inhibition of tubulin polymerization.

    Conclusion and Future Perspectives

    The extensive research into Dolastatin 10 analogs has demonstrated that both N-terminal and C-terminal modifications are viable strategies for optimizing the therapeutic potential of this remarkable natural product.

    • N-terminal modifications appear to be a powerful tool for directly modulating the intrinsic cytotoxic potency of the molecule. This region offers opportunities to fine-tune the activity to achieve a desired level of efficacy.

    • C-terminal (dolaphenine) modifications provide crucial versatility, particularly for the development of ADCs. The ability to replace the dolaphenine unit or introduce functional groups without a significant loss of potency has been instrumental in the success of auristatin-based ADCs.

    Future research will likely continue to explore novel modifications at both termini, potentially in combination with modifications to the central peptide core. The development of analogs with improved ADME properties and reduced off-target toxicities remains a key objective. As our understanding of the intricate structure-activity relationships of Dolastatin 10 and its analogs deepens, so too will our ability to design and synthesize next-generation anticancer agents with enhanced precision and efficacy.

    References

    • Wang, X., Dong, S., Feng, D., Chen, Y., Ma, M., & Hu, W. (2017).
    • Nishimura, F., et al. (2018). Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations. Bioorganic & Medicinal Chemistry Letters, 28(8), 1349-1352.
    • Akaiwa, J., et al. (2018).
    • BenchChem. (2025).
    • Pettit, G. R. (2022). Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs.
    • Akaiwa, J., et al. (2018).
    • Al-Mekhlafi, F. A., et al. (2021). Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 12(10), 1594-1600.
    • ResearchGate. (n.d.).
    • BenchChem. (2025).
    • Bai, R., Pettit, G. R., & Hamel, E. (1990). Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites. The Journal of biological chemistry, 265(28), 17141–17149.
    • ResearchGate. (2011). A Straightforward Approach to Protected (S)-Dolaphenine (Doe)
    • Bai, R., Pettit, G. R., & Hamel, E. (1990). Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain. Biochemical pharmacology, 39(12), 1941–1949.
    • BenchChem. (2025). Application Notes and Protocols for Dolaproine-Containing Compounds in Cancer Research. BenchChem Technical Guides.
    • Maderna, A., et al. (2014). Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications. Journal of medicinal chemistry, 57(24), 10527–10543.
    • Ganguly, A., et al. (2013). A Synthetic Dolastatin 10 Analogue Suppresses Microtubule Dynamics, Inhibits Cell Proliferation, and Induces Apoptotic Cell Death. Journal of Medicinal Chemistry, 56(6), 2585-2595.
    • Al-Mekhlafi, F. A., et al. (2021). Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization. ACS Medicinal Chemistry Letters, 12(10), 1594-1600.
    • Chen, Y., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Marine Drugs, 19(7), 363.
    • Pettit, G. R., et al. (1995). Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. Anti-cancer drug design, 10(7), 529–544.
    • ResearchGate. (n.d.). 10 Structure of C-terminal-modified dolastatins 10 and 15.
    • Chen, Y., et al. (2021). Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. Marine Drugs, 19(7), 363.
    • Maderna, A., et al. (2014). Discovery of Cytotoxic Dolastatin 10 Analogues with N-Terminal Modifications. Journal of Medicinal Chemistry, 57(24), 10527-10543.
    • BenchChem. (2025). Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine. BenchChem Technical Guides.

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